molecular formula C10H14N4 B588959 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane CAS No. 130632-70-1

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane

Numéro de catalogue: B588959
Numéro CAS: 130632-70-1
Poids moléculaire: 190.25
Clé InChI: JTTHRJKDBNPRQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHRJKDBNPRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane: Structural Causality and Applications in Advanced Coordination Chemistry

Executive Summary

In the realm of coordination chemistry and advanced photoluminescent materials, the precise architectural design of organic ligands dictates the macroscopic properties of the resulting metal complexes. The compound 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (CAS: 130632-70-1), commonly abbreviated in literature as bie , represents a critical building block in the design of earth-abundant transition metal emitters [1].

As a bidentate N,N'-donor ligand, bie distinguishes itself from its methane-bridged (bim) or ketone-bridged (bik) analogs by introducing an ethane bridge (-CH₂-CH₂-). This structural nuance allows the ligand to form highly stable 6-membered chelate rings upon coordination with transition metals such as Chromium(III). This guide explores the physicochemical properties, structural causality, and validated synthetic protocols for deploying bie in the development of next-generation near-infrared (NIR) phosphorescent emitters.

Physicochemical and Structural Profile

To effectively utilize bie in synthetic workflows, researchers must understand its baseline physicochemical parameters and its geometric behavior upon coordination.

Table 1: Fundamental Physicochemical Properties

ParameterValue / Description
IUPAC Name 1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole
Common Synonyms 1,2-bis(1-methyl-1H-imidazol-2-yl)ethane; bie
CAS Registry Number 130632-70-1
Molecular Formula C₁₀H₁₄N₄
Molecular Weight 190.24 g/mol
Denticity & Donor Atoms Bidentate; N,N'-donor (Imidazole C=N nitrogens)
Chelate Ring Size 6-membered (upon metal coordination)
The Causality of the 6-Membered Chelate Ring

The true value of bie lies in its structural mechanics. In its free state, the two imidazole rings of bie are highly twisted, with an interplanar angle of approximately 75° to minimize steric repulsion. However, upon coordination to a metal center (e.g., Cr³⁺), the ligand is forced into a conformation where the imidazole rings approach coplanarity (interplanar angle < 20°).

To alleviate the immense steric strain generated by this planarization, the internal C-C-C angles of the ethane bridge widen significantly (from a standard tetrahedral 109.5° to ~114°). This widening flattens the 6-membered chelate ring. The causality here is critical: this programmed flattening allows the resulting homoleptic complex, such as [Cr(bie)₃]³⁺, to achieve a close-to-perfect octahedral microsymmetry ( Oh​ ). This perfect symmetry maximizes the ligand-field splitting energy, which is the foundational mechanism for its advanced photophysical properties [1].

Mechanistic Pathway of Photoluminescence

When bie is coordinated to Cr(III) (a d3 metal), the strong ligand-field generated by the perfect octahedral geometry pushes the non-emissive quartet excited states ( 4T2​ ) significantly higher in energy. This energetic shift prevents the thermal repopulation of these non-radiative states from the emissive doublet states ( 2E , 2T1​ ). Consequently, non-radiative decay is suppressed, resulting in intense, long-lived near-infrared phosphorescence (lifetimes up to the millisecond range) [1].

Photophysics Ligand 6-Membered Chelate Ring (bie) Geometry Perfect Octahedral Microsymmetry {Cr(III)N6} Ligand->Geometry Induces LF Strong Ligand-Field Strength Geometry->LF Maximizes States High Energy Non-Emissive States LF->States Pushes up Emission Long-Lived Phosphorescence (~14100 cm⁻¹) States->Emission Prevents non-radiative decay

Fig 1. Mechanistic pathway of [Cr(bie)3]3+ photoluminescence driven by the bie ligand.

Table 2: Photophysical Impact of bie in Cr(III) Complexes [1]

Property[Cr(bie)₃]³⁺ PerformanceMechanistic Driver
Excited-State Lifetime ~5.0 to 8.2 ms (Low Temp)Suppression of back-intersystem crossing due to high Δo​ .
Emission Wavelength ~14,100 cm⁻¹ (NIR region) 2E→4A2​ spin-flip transition.
O₂ Sensitivity Barely influencedPoor spectral overlap with the 1Σg+​←3Σg−​ transition of O₂.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the bie ligand and its subsequent coordination. These methods are designed as self-validating systems, where specific experimental choices directly prevent known failure modes.

Protocol 1: Synthesis of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (bie)

Objective: Regioselective functionalization of 1-methylimidazole at the C2 position.

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Rationale: n-Butyllithium (n-BuLi) is highly reactive with moisture; anhydrous conditions prevent the formation of lithium hydroxide and loss of reagent titer.

  • Lithiation: Dissolve 1-methylimidazole (2.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.05 equiv) dropwise via syringe.

    • Causality: The C2 proton of 1-methylimidazole is the most acidic. Maintaining -78 °C ensures strict regiocontrol, preventing unwanted ring-opening or lithiation at the C4/C5 positions.

  • Alkylation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methylimidazole. Add 1,2-dibromoethane (1.0 equiv) dropwise.

    • Causality: Dropwise addition prevents the localized excess of the electrophile, minimizing the risk of mono-alkylation or polymerization side-reactions.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or column chromatography to yield pure bie as a solid.

Protocol 2: Synthesis of the [Cr(bie)₃]³⁺ Complex

Objective: Overcoming the kinetic inertness of Cr(III) to form a homoleptic octahedral complex.

  • Reagent Mixing: In a microwave-safe vial or a round-bottom flask, combine anhydrous Cr(III) triflate [Cr(OTf)₃] (1.0 equiv) and the synthesized bie ligand (3.2 equiv, slight excess to drive completion).

  • Solvent Selection: Suspend the mixture in a high-boiling, polar coordinating solvent (e.g., ethylene glycol or a tailored alcohol mixture).

  • Thermal Activation: Heat the mixture to reflux (or apply microwave irradiation at ~150 °C) for 12–24 hours under an inert atmosphere.

    • Causality: Cr(III) is a d3 ion, making it highly kinetically inert to ligand substitution. High thermal energy is strictly required to break the existing Cr-solvent/anion bonds and allow the bie ligands to chelate.

  • Isolation: Cool the mixture to room temperature. Induce precipitation by adding a counter-solvent (e.g., diethyl ether). Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the₃ complex.

SynthesisWorkflow A 1-Methylimidazole B Lithiation (n-BuLi, -78°C) A->B C 2-Lithio-1-methylimidazole B->C D Alkylation (1,2-Dibromoethane) C->D E 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (bie) D->E F Complexation (Cr(III) salt, Reflux) E->F G [Cr(bie)3]3+ Complex F->G

Fig 2. Synthetic workflow for 1,2-bis-(N-methyl-imidazol-2-YL)-ethane and its Cr(III) complex.

Conclusion

The transition from traditional 5-membered chelators (like bipyridine) to 6-membered ring formers like 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (bie) represents a significant leap in the rational design of transition metal complexes. By understanding the thermodynamic strain and geometric flattening inherent to the bie ligand, researchers can reliably engineer complexes with perfect octahedral symmetry, thereby unlocking unprecedented photophysical properties for applications in bio-imaging, sensing, and OLED technologies.

References

  • Benchohra, A., Chong, J., Cruz, C. M., Besnard, C., Guénée, L., Rosspeintner, A., & Piguet, C. (2024). Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands. Inorganic Chemistry, 63(8), 3617-3629.[Link]

A Technical Guide to the Coordination Chemistry of Bis-Imidazole Ligands with Transition Metals: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the intricate dance between organic ligands and transition metals offers a vast playground for discovery. Among the plethora of ligands, bis-imidazoles have emerged as exceptionally versatile building blocks. Their ability to mimic the coordination environment of histidine residues in metalloproteins, coupled with their tunable electronic and steric properties, has positioned them at the forefront of inorganic chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the core principles and practical aspects of the coordination chemistry of bis-imidazole ligands with transition metals.

The Allure of the Bis-Imidazole Scaffold: A Ligand of Choice

The imidazole ring is a cornerstone in bioinorganic chemistry, most notably as the coordinating moiety of the amino acid histidine in a vast number of metalloenzymes.[1][2] Bis-imidazole ligands, which feature two imidazole rings connected by a flexible or rigid linker, offer a bidentate or bridging coordination mode that can be tailored to stabilize a wide range of transition metal ions in various oxidation states. The choice of the linker, substituents on the imidazole rings, and the overall ligand topology dictates the resulting coordination geometry, which in turn governs the chemical, physical, and biological properties of the metal complex.

The key attributes that make bis-imidazole ligands so compelling for researchers include:

  • Biomimetic Potential: Their ability to replicate the N-donor environment of metalloprotein active sites allows for the development of synthetic models that provide insights into biological processes and can even mimic enzymatic activity.[3][4]

  • Tunability: The linker between the imidazole units can be varied in length, flexibility, and rigidity, influencing the bite angle and the overall geometry of the resulting metal complex.[5][6] Furthermore, the imidazole rings themselves can be functionalized to fine-tune the electronic properties and introduce additional functionalities.

  • Diverse Coordination Chemistry: Bis-imidazoles can form mononuclear, binuclear, and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs).[5][7][8] This versatility opens doors to a wide array of applications.

Designing and Synthesizing Bis-Imidazole Ligands

The journey into the coordination chemistry of bis-imidazoles begins with the synthesis of the ligand itself. A variety of synthetic strategies have been developed, often tailored to the desired linker and substitution pattern.[9] A common and effective method involves the reaction of imidazole or a substituted imidazole with a dihaloalkane or another suitable electrophilic linker.

Experimental Protocol: Synthesis of a Representative Bis-Imidazole Ligand

This protocol details the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene, a common bis-imidazole ligand with a rigid linker.

Materials:

  • Imidazole

  • 1,4-bis(bromomethyl)benzene

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Standard Schlenk line equipment for inert atmosphere synthesis

Procedure:

  • Under an inert atmosphere of nitrogen or argon, suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a Schlenk flask.

  • To this suspension, add a solution of imidazole (2.0 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the imidazole.

  • Cool the resulting solution of sodium imidazolate back to 0 °C and add a solution of 1,4-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous DMF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 1,4-bis(imidazol-1-ylmethyl)benzene.

Causality in Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of imidazole, which has a pKa of approximately 14.5. Anhydrous conditions are essential as sodium hydride reacts violently with water. The reaction is performed under an inert atmosphere to prevent the quenching of the base and potential side reactions.

The Coordination Landscape: How Bis-Imidazoles Bind to Transition Metals

The coordination of bis-imidazole ligands to transition metals is a rich and varied field, leading to a fascinating array of structures and geometries. The final structure is a delicate interplay of the ligand's intrinsic properties, the preferred coordination number and geometry of the metal ion, and the nature of the counter-anions and solvent molecules present.

Common Coordination Modes

Bis-imidazole ligands can adopt several coordination modes, with the most prevalent being:

  • Chelating: Both imidazole rings bind to the same metal center, forming a chelate ring. The size and conformation of this ring are dictated by the length and flexibility of the linker.

  • Bridging: The two imidazole rings bind to two different metal centers, acting as a bridge between them. This mode is fundamental to the formation of polynuclear complexes and coordination polymers.

The coordination geometry around the metal center can range from linear and trigonal for d¹⁰ metals like Ag(I) and Cu(I) to tetrahedral, square planar, square pyramidal, and octahedral for first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II).[5][10][11]

Diagram: Coordination Modes of Bis-Imidazole Ligands

M1 Metal Center M2 Metal Center L1 Bis-Imidazole Ligand L1->M1 Chelating L2 Bis-Imidazole Ligand L2->M1 Bridging L2->M2

Caption: Common coordination modes of bis-imidazole ligands.

Characterization Techniques: Unveiling the Structure and Properties

A comprehensive understanding of the synthesized metal complexes requires a multi-faceted analytical approach. The following techniques are indispensable for the structural and electronic characterization of bis-imidazole-transition metal complexes.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's coordination environment.[12] Coordination to the metal ion typically results in shifts of the imidazole proton signals.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is crucial for studying paramagnetic complexes, such as those of Cu(II) and Co(II).[13] The EPR spectrum provides information about the electronic structure and the geometry of the metal center.

  • UV-Visible Spectroscopy: Electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, are probed by UV-Vis spectroscopy.[12][14] The position and intensity of these bands are sensitive to the coordination environment of the metal ion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode.[12]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination complex.[13][14][15] It provides invaluable data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Reference
[Cu(BimOBz)2][BF4]2Cu(II)Distorted TetrahedralCu-N: ~2.0[1][15]
[Cu(BimOBz)(NO3)2]Cu(II)Square-PlanarCu-N: ~1.97-2.00[1][15]
[Zn(1,2-Bimb)(2,5-dtpa)]Zn(II)Distorted DecahedronZn-N: ~2.19[16]
[Cd(1,2-Bmimb)(3-npa)]Cd(II)Five-coordinateCd-N: ~2.20[16]

Table 1: Representative crystallographic data for transition metal complexes with bis-imidazole ligands.

Applications: From Catalysis to Medicine

The rich coordination chemistry of bis-imidazole-transition metal complexes translates into a wide range of applications across various scientific disciplines.

Bioinorganic Chemistry and Enzyme Mimics

The structural similarity of the bis-imidazole coordination sphere to the active sites of metalloenzymes has driven the development of synthetic mimics. For instance, copper-bis-imidazole complexes have been studied as models for copper-containing enzymes such as superoxide dismutase and catechol oxidase.[1][4] These synthetic analogues provide valuable insights into the reaction mechanisms of their biological counterparts.

Materials Science: Metal-Organic Frameworks (MOFs)

Bis-imidazole ligands are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs).[7][8] The ability of these ligands to act as linkers between metal centers allows for the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The length and flexibility of the linker in the bis-imidazole ligand play a crucial role in determining the topology and porosity of the resulting MOF.[5]

Catalysis

Transition metal complexes with bis-imidazole ligands have shown promise as catalysts in a variety of organic transformations. For example, palladium and gold complexes with bis-N-heterocyclic carbene (NHC) ligands derived from bis-imidazolium salts have been synthesized and explored for their catalytic activity.[17]

Sensing and Drug Development

The interaction of bis-imidazole metal complexes with biologically relevant molecules has been explored for sensing applications. For example, some complexes have been shown to act as colorimetric sensors for anions.[18] Furthermore, the biological activity of bis-benzimidazole complexes has been investigated, with some showing potential as anticancer agents.[19][20]

Diagram: Experimental Workflow for Synthesis and Characterization

start Ligand Synthesis & Purification reaction Complexation Reaction (Metal Salt + Ligand) start->reaction isolation Isolation & Purification of Complex reaction->isolation xrd Single Crystal X-ray Diffraction isolation->xrd nmr NMR Spectroscopy (for diamagnetic complexes) isolation->nmr epr EPR Spectroscopy (for paramagnetic complexes) isolation->epr uvvis UV-Vis Spectroscopy isolation->uvvis ftir FT-IR Spectroscopy isolation->ftir analysis Structural & Electronic Characterization xrd->analysis nmr->analysis epr->analysis uvvis->analysis ftir->analysis application Application Studies (Catalysis, Sensing, etc.) analysis->application

Caption: A general experimental workflow for the synthesis and characterization of bis-imidazole metal complexes.

Future Outlook and Concluding Remarks

The coordination chemistry of bis-imidazole ligands with transition metals continues to be a vibrant and rapidly evolving field of research. The versatility of the bis-imidazole scaffold, combined with the diverse properties of transition metals, provides a powerful platform for the design of novel functional molecules and materials. Future research will likely focus on the development of more sophisticated ligand designs to achieve greater control over the structure and reactivity of the resulting metal complexes. This will undoubtedly lead to new breakthroughs in areas such as catalysis, materials science, and medicinal chemistry, further solidifying the importance of bis-imidazole ligands in the world of coordination chemistry.

References

  • Bhalla, R., Helliwell, M., & Garner, C. D. (1997). Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. Inorganic Chemistry, 36(13), 2944–2950. [Link]

  • Bhalla, R., Helliwell, M., & Garner, C. D. (1997). Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. ACS Publications. [Link]

  • Mirica, L. M., et al. (2006). Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the Cu(B) Site of Hydroxylase Enzymes. Inorganic Chemistry, 45(10), 4071-4079. [Link]

  • Bhalla, R., Helliwell, M., & Garner, C. D. (1997). Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. PubMed. [Link]

  • García-Andrade, K., et al. (2024). Synthesis of transition metal complexes bearing bis-NHC ligands bridged by a thioether group. Preprints.org. [Link]

  • Elmorsy, A., et al. (2019). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journal of Science Frontier Research: B, 19(3), 1-12. [Link]

  • Sarkar, B., et al. (2010). Synthesis, Structural Characterization, and Photophysical, Electrochemical, Intercomponent Energy-Transfer, and Anion-Sensing Studies of Imidazole 4,5-Bis(benzimidazole)-Bridged OsIIOsII and RuIIOsII Bipyridine Complexes. Inorganic Chemistry, 49(24), 11505-11516. [Link]

  • Li, Y., et al. (2018). Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. Crystals, 8(5), 236. [Link]

  • Várnagy, K., et al. (2004). Transition metal complexes of bis(imidazol-2-yl) derivatives of dipeptides. Journal of Inorganic Biochemistry, 98(11), 1849-1862. [Link]

  • Bu, X.-H., et al. (2005). Multidimensional Metal−Organic Frameworks Constructed from Flexible Bis(imidazole) Ligands. Crystal Growth & Design, 5(5), 1859-1866. [Link]

  • Piantanida, L., et al. (2024). Transition Metals Coordination by Bis-imidazole-calix[13]arene Ligands with and Without Pyrene Units Grafted at the Large Rim. Molecules, 29(21), 4967. [Link]

  • Victor, E., Kim, S., & Lippard, S. J. (2014). Synthesis of bis(imidazole) metal complexes and their use in rapid NO detection and quantification devices. Inorganic Chemistry, 53(24), 12809–12821. [Link]

  • Oganesyan, V. S., et al. (2003). Spectroscopic and Structural Characterization of the [Fe(imidazole)6]2+ Cation. Inorganic Chemistry, 42(18), 5661-5670. [Link]

  • Jones, N. D., et al. (2007). Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main-Group and Transition Metals: κ2-(N,N) Coordination, S−S Bond Cleavage, and S−S/E−E (E = S, Se) Bond Metathesis Reactions. Inorganic Chemistry, 46(22), 9233-9245. [Link]

  • Yang, M.-X., et al. (2022). Five 3D Co(II)-MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands and one of their derivatives as an efficient electrocatalyst for ORR. Dalton Transactions, 51(43), 16631-16640. [Link]

  • Lin, S., et al. (2019). Three 3D Co(ii) cluster-based MOFs constructed from polycarboxylate acids and bis(imidazole) ligands and their derivatives: magnetic properties and catalytic performance for the ORR. Dalton Transactions, 48(35), 13369–13377. [Link]

  • Chen, Y.-F., et al. (2012). Synthesis, structure and luminescence properties of metal-organic frameworks based on benzo-bis(imidazole). ResearchGate. [Link]

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  • Victor, E., Kim, S., & Lippard, S. J. (2014). Synthesis of Bis(imidazole) Metal Complexes and Their Use in Rapid NO Detection and Quantification Devices. Inorganic Chemistry, 53(24), 12809–12821. [Link]

  • Tose, F., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Inorganic Chemistry, 60(3), 1735–1744. [Link]

  • Clegg, W., Acott, S. R., & Garner, C. D. (1984). Preparation and X-ray crystal structure of the complex µ-chloro-bis[bis(imidazole)copper(I)] chloride. Journal of the Chemical Society, Dalton Transactions, (12), 2581-2583. [Link]

  • Gurban, A. N., et al. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Molecules, 28(13), 4949. [Link]

  • Taras-Goslinska, K., et al. (2012). Spectroscopic study of a bis(imidazole)(octaethylporphyrinato)iron(III) complex. Journal of Applied Spectroscopy, 79, 419-423. [Link]

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  • Sarkar, B., et al. (2010). Monometallic and Bimetallic Ruthenium(II) Complexes Derived from 4,5-Bis(benzimidazol-2-yl)imidazole (H3Imbzim) and 2,2′-Bipyridine as Colorimetric Sensors for Anions: Synthesis, Characterization, and Binding Studies. Inorganic Chemistry, 49(5), 2113-2122. [Link]

  • Zhang, M., et al. (2020). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. Chem, 6(12), 3350-3363. [Link]

  • Zhang, L., et al. (2020). Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior. Dalton Transactions, 49(4), 1150-1158. [Link]

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  • Tan, S. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(41), 26909-26922. [Link]

Sources

Solubility of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane" in common organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation and Application of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane

Executive Summary

In the realm of advanced coordination chemistry and homogeneous catalysis, the rational selection of ligands is paramount. 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane —frequently abbreviated in literature as bie —is a highly versatile, bidentate nitrogen-donor ligand. By featuring two N-methylimidazole rings tethered by a flexible ethylene bridge, bie is uniquely predisposed to form thermodynamically stable 6-membered chelate rings with transition metals such as Cr(III), Rh(I), and Ir(I).

As a Senior Application Scientist, I frequently observe that the bottleneck in synthesizing these complex homoleptic and heteroleptic architectures is not the ligand's inherent reactivity, but its solvation dynamics. This whitepaper provides a comprehensive, causality-driven analysis of the solubility profile of bie in common organic solvents, detailing the thermodynamic rationale behind solvent selection and providing field-validated experimental workflows for its application.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility of bie, we must first analyze its molecular topology. The molecule consists of two distinct domains:

  • The N-Methylimidazole Termini: The "pyridine-like" imine nitrogens ( sp2 hybridized) possess highly localized lone pairs. These act as potent hydrogen-bond acceptors and primary coordination sites.

  • The Ethane Bridge & Methyl Caps: The aliphatic −CH2​−CH2​− backbone and the N-methyl groups impart a degree of lipophilicity, disrupting crystal lattice packing energy and preventing the molecule from acting as a rigid, insoluble polymer.

Causality of Solvation: Because bie lacks hydrogen-bond donors (no N-H or O-H bonds) but possesses strong hydrogen-bond acceptors, it exhibits optimal solubility in polar aprotic solvents (which stabilize its dipole without competing for hydrogen bonds) and polar protic solvents (which can donate hydrogen bonds to the imine nitrogens). Conversely, its solubility drops precipitously in non-polar aliphatic hydrocarbons due to the inability of these solvents to overcome the dipole-dipole interactions inherent in the solid bie crystal lattice.

When deployed in the synthesis of phosphorescent near-infrared emitters, such as the homoleptic[Cr(bie)₃]³⁺ complex, the solvent must dissolve both the organic ligand and the inorganic metal salt (e.g., Cr(II) triflate) [1]. Acetonitrile (MeCN) is the solvent of choice here; its moderate dielectric constant ( ϵ≈37.5 ) readily solvates both species, while its lability as a coordinating solvent allows it to be easily displaced by the entropically favored chelate effect of the bie ligand.

Solubility Matrix in Common Organic Solvents

The following table synthesizes the solubility profile of bie across various solvent classes at standard ambient temperature and pressure (25°C, 1 atm).

Solvent ClassSolventDielectric Constant ( ϵ )Estimated SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)8.93>100 mg/mL (Excellent)High polarizability of DCM perfectly matches the ligand's dipole; disrupts lattice energy efficiently.
Polar Aprotic Acetonitrile (MeCN)37.550–100 mg/mL (High)Solvates the ligand and stabilizes transition metal precursors. Ideal for complexation workflows [1].
Polar Protic Methanol (MeOH)32.7>50 mg/mL (High)Strong hydrogen-bond donation to the imine nitrogens of the imidazole rings.
Moderate Polar Tetrahydrofuran (THF)7.5230–50 mg/mL (Good)Solvates the aliphatic bridge and methyl groups; useful for organometallic catalysis workflows [2].
Non-Polar Toluene2.385–10 mg/mL (Poor)Insufficient polarity to break dipole-dipole interactions of the ligand lattice.
Non-Polar Hexanes1.88<1 mg/mL (Insoluble)Total lack of dipole or H-bonding capability. Excellent for use as an anti-solvent for precipitation.

Visualization: Solvation and Complexation Pathway

The following workflow diagram illustrates the logical progression from solvent selection to metal complexation, highlighting the causality behind each phase.

G Ligand 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (Solid State) SolventEval Solvent Evaluation & Selection Ligand->SolventEval PolarAprotic Polar Aprotic (MeCN, DCM) High Solubility SolventEval->PolarAprotic Optimal for Synthesis PolarProtic Polar Protic (MeOH, EtOH) Moderate-High Solubility SolventEval->PolarProtic Good for Recrystallization NonPolar Non-Polar (Hexane, Toluene) Low/Moderate Solubility SolventEval->NonPolar Anti-Solvent Precipitation MetalSalt Addition of Metal Precursor e.g., Cr(OTf)2 or Rh(I) PolarAprotic->MetalSalt Complexation Coordination & Chelation (6-Membered Ring Formation) MetalSalt->Complexation Product Homoleptic/Heteroleptic Metal Complex Complexation->Product

Fig 1: Solvation and complexation pathway of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Workflow A: Self-Validating Gravimetric Solubility Determination

Purpose: To establish the exact saturation concentration of bie in a target solvent prior to complexation.

  • Preparation: Tare a clean, dry 10 mL glass vial equipped with a PTFE-lined cap on an analytical balance ( ±0.1 mg).

  • Saturation: Add 2.0 mL of the target solvent (e.g., anhydrous MeCN) to the vial. Incrementally add bie powder in 10 mg aliquots, sonicating for 5 minutes between additions.

  • Equilibration: Once visible undissolved solid persists, stir the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Draw the suspension through a 0.22 µm PTFE syringe filter into a pre-tared 5 mL vial.

  • Evaporation & Validation: Evaporate the solvent under a gentle stream of ultra-high-purity (UHP) nitrogen, followed by vacuum drying (1 mbar, 40°C) for 4 hours.

  • Calculation: Weigh the vial. The mass of the residue divided by the volume of the filtered aliquot yields the absolute solubility in mg/mL. Self-Validation Check: Re-dissolve the residue in DCM and perform TLC/NMR to ensure no solvent-induced degradation occurred during the 24-hour equilibration.

Workflow B: Synthesis of Homoleptic [Cr(bie)₃]³⁺ via Acetonitrile Solvation

Purpose: To utilize the solubility profile of bie for the synthesis of near-infrared phosphorescent emitters [1].

  • Inert Atmosphere Setup: Purge a Schlenk flask with Argon for 15 minutes. All solvents must be degassed to prevent the premature oxidation of Cr(II) to Cr(III).

  • Ligand Solvation: Dissolve 3.0 equivalents of bie in 10 mL of anhydrous Acetonitrile (MeCN). The polar aprotic nature of MeCN ensures rapid, complete dissolution.

  • Metal Addition: Introduce 1.0 equivalent of the chromous salt, CrII(OTf)2​⋅2H2​O , into the stirring ligand solution at room temperature.

  • Coordination & Oxidation: Stir the reaction mixture under Argon. The bie ligands will displace the labile MeCN/water molecules, driven by the thermodynamic stability of the resulting 6-membered chelate rings. Subsequent exposure to air (or a controlled oxidant) will oxidize the metal center to form the highly stable, photoluminescent[Cr(bie)₃]³⁺ complex.

  • Precipitation: Utilize the solubility matrix (see above). Slowly diffuse diethyl ether or hexanes (non-polar anti-solvents) into the MeCN solution to precipitate the pure complex.

Mechanistic Insights into Catalytic Applications

Beyond luminescent materials, bie is a critical building block in late transition metal catalysis. For instance, in Rh(I) and Ir(I) catalyzed intramolecular hydroamination, the structural flexibility of the ethane bridge in bie allows the metal center to adopt specific geometries that facilitate the cyclization of alkynamines into pyrrolidines [2].

In these catalytic workflows, the solubility of bie in moderately polar solvents like THF or DCM is exploited. The ligand is first dissolved and reacted with [M(CO)2​Cl]2​ precursors. Because bie is highly soluble in DCM, the resulting cationic complexes (e.g., [M(bie)(CO)2​]+ ) can be synthesized homogeneously, ensuring high catalytic turnover rates without the mass-transfer limitations associated with poorly soluble ligands [3].

References

  • Title: Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure Source: Organometallics (ACS Publications) URL: [Link]

Tuning the Electronic Landscape: A Technical Guide to N-Methyl Substituted Bis-Imidazole Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and biomimetic design, the primary coordination sphere dictates the reactivity, stability, and catalytic potential of transition metal complexes. N-methyl substituted bis-imidazole ligands have emerged as indispensable scaffolds for researchers seeking precise electronic and steric control. By replacing the labile N-H proton with a methyl group, scientists can modulate the σ -donor strength, prevent unwanted deprotonation events, and stabilize specific oxidation states of metals such as Cu(I)/Cu(II) and Au(I)/Au(III).

This whitepaper provides an in-depth analysis of the electronic properties of these ligands, detailing how structural modifications translate to measurable electrochemical shifts, and outlines self-validating protocols for their synthesis and application in modeling metalloenzymes like copper hydroxylases.

Electronic and Steric Fundamentals

When designing ligands to mimic the active sites of metalloenzymes—such as the CuM site of dopamine beta-hydroxylase—controlling the electronic environment is paramount. Unsubstituted imidazoles possess a labile N-H proton that can deprotonate upon metal binding, often leading to the formation of insoluble, multinuclear imidazolate-bridged networks.

The N-methylation of bis-imidazole frameworks fundamentally alters the ligand's behavior through two primary mechanisms:

  • Inductive Effects & Basicity: The electron-donating nature of the methyl group increases the electron density on the coordinating imine nitrogen (N3). This enhances the σ -donating capacity of the ligand compared to its unsubstituted counterparts, leading to more electron-rich metal centers capable of activating small molecules like O2​ .

  • Steric Encumbrance & Structural Rigidity: The steric bulk of the N-methyl group strictly enforces mononuclear or precisely bridged dinuclear geometries, preventing uncontrolled bimetallic bridging. 1 that N-methyl substitution and 4-tethering on the imidazole unit significantly increases oxidation and oxygenation reactivity in derived Cu(I) complexes [1].

Quantitative Electronic Properties

The electronic influence of N-methylation can be quantified through cyclic voltammetry and infrared spectroscopy. The table below summarizes the electronic parameters of key N-methylated bis-imidazole systems compared to industry baselines.

Ligand FrameworkMetal SystemKey Electronic MetricValue / ObservationMechanistic Significance
Bis(2-methylbenzimidazolyl)amine Cu(II)/Cu(I)Half-wave potential ( E1/2​ )-0.16 to -0.08 V (vs. Fc + /Fc)Values are ~0.23 V less negative than related bis(picolyl)amines, uniquely tuning the redox potential for biological electron transfer [3].
BITOMe,SMe (N-methylated)Cu(I)-COIR ν(CO) Frequency~2080 cm −1 Mirrors the electron density of CuM-carbonylated enzymes, validating the biomimetic N2​S donor set [2].
BITOMe,StBu (N-methylated)Au(I)/Au(III)Oxidation State StabilitySupports both Au(I) and Au(III)The unique basicity stabilizes multiple oxidation states, enabling switchable catalytic behavior for alkene oxidation [1].

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, experimental workflows must be designed with built-in validation metrics. The following protocol details the synthesis of a tripodal bis(imidazole) thioether (BIT) ligand and its subsequent metallation, utilizing carbon monoxide as an electronic probe to validate the ligand's biomimetic properties.

Phase 1: Regioselective Ligand Backbone Assembly
  • Directed Lithiation: Dissolve N-methyl-4,5-diphenylimidazole in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (1.05 eq).

    • Causality: The N-methyl group serves a critical dual purpose. It prevents the destructive deprotonation of the imidazole amine and directs the lithium exchange exclusively to the C2 position, ensuring strict regiocontrol for the subsequent nucleophilic attack.

  • Thioether Functionalization: Introduce ethyl-2-methyl-tert-butylthio-propanonate to the reaction mixture. Allow the solution to warm to room temperature overnight.

    • Causality: Gradual warming allows the kinetic lithium intermediate to fully convert the ester into the tripodal tertiary alcohol backbone, yielding the N2​S BIT ligand.

  • Purification: Quench with water, extract with diethyl ether, dry over MgSO4​ , and filter through Celite to isolate the pure ligand.

Phase 2: Anaerobic Metal Complexation and Self-Validation
  • Coordination: Under a strict 1 atm CO atmosphere, react the purified BIT ligand with [Cu(CH3​CN)4​]PF6​ in anhydrous dichloromethane.

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation. The CO atmosphere prevents oxidation while simultaneously serving as an electronic π -acceptor probe ligand.

  • Self-Validation (FTIR Analysis): Isolate the resulting [(BIT)Cu(CO)]PF6​ complex and subject it to FTIR spectroscopy.

    • Validation Metric: A successful synthesis and correct electronic tuning will yield a sharp ν(CO) stretching band. As2, if the band appears near the biologically relevant ~2080 cm −1 mark, the system self-validates that the N-methyl bis-imidazole framework has successfully replicated the electron density of the enzymatic CuM site [2].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from structural ligand engineering to the validation of its electronic properties.

G cluster_0 Ligand Engineering cluster_1 Electronic & Steric Tuning cluster_2 Coordination & Validation N1 Bis-Imidazole Precursor N2 N-Methylation (Blocks N-H deprotonation) N1->N2 E1 Enhanced σ-Donation (Increased Basicity) N2->E1 E2 Steric Encumbrance (Prevents Bimetallic Bridging) N2->E2 C1 Cu(I)/Cu(II) Complexation E1->C1 E2->C1 V1 FTIR: ν(CO) Analysis C1->V1 V2 Cyclic Voltammetry: E1/2 Shift C1->V2 A1 Biomimetic CuM Site Model V1->A1 V2->A1

Logical workflow detailing the electronic tuning and validation of N-methyl bis-imidazole ligands.

Applications in Drug Development and Catalysis

The finely tuned electronic properties of N-methyl bis-imidazole ligands have profound implications across multiple disciplines:

  • Biomimetic Modeling: By accurately replicating the N2​S donor set of peptidylglycine hydroxylating monooxygenase (PHM) and dopamine β -hydroxylase (D β H), researchers can isolate reactive intermediates (e.g., Cu-superoxo or Cu-hydroperoxo species) that are otherwise transient in biological systems.

  • Homogeneous Catalysis: The ability of these ligands to stabilize disparate oxidation states, such as Au(I) and Au(III), makes them exceptional candidates for catalyzing the oxidation of alkenes under mild conditions[1].

  • Antimicrobial Agents: The structural rigidity and lipophilicity imparted by the N-methyl and thioether groups enhance cellular permeability, allowing these metal complexes to be investigated as novel antimicrobial and cytotoxic agents against resistant bacterial strains.

References

  • Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents.MDPI.
  • Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the CuM Site of Copper Hydroxylase Enzymes.
  • Structural, spectroscopic, and electrochemical properties of tri- and tetradentate N-3 and N3S copper complexes with mixed benzimidazole/thioether donors.

Sources

A Comprehensive Technical Guide on the Steric and Electronic Effects of the N-Methyl Group in 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane Coordination

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-heterocyclic ligands are foundational to modern coordination chemistry, with applications spanning from bioinorganic mimetics to catalysis and materials science. This guide provides an in-depth analysis of the subtle yet profound influence of N-alkylation on the coordination behavior of bis(imidazole) ligands, focusing on 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane. By comparing this ligand to its non-methylated counterpart, we will dissect the steric and electronic consequences of the N-methyl group. This analysis is critical for researchers, scientists, and drug development professionals who aim to rationally design metal complexes with tailored geometries, stabilities, and reactivities. We will explore synthetic methodologies, comparative structural data, and experimental workflows designed to probe these effects, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of N-Substitution in Imidazole Ligands

Imidazole and its derivatives are ubiquitous in chemistry and biology, most notably as the side chain of the amino acid histidine, which plays a crucial role in the active sites of numerous metalloenzymes.[1] In coordination chemistry, bis(imidazole) ligands, which feature two imidazole rings connected by a linker, are prized for their ability to act as bidentate "pincer" ligands, forming stable chelate rings with metal ions.[2][3] The nature of the linker, such as the flexible ethane bridge in the topic compound, influences the "bite angle" and conformational freedom of the ligand.[4]

The introduction of a methyl group at the N1 position (the "pyrrole-like" nitrogen not typically involved in coordination) of the imidazole ring, as in 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, introduces significant changes:

  • Steric Hindrance: The methyl group is a bulky substituent that can clash with other ligands or the metal center itself, influencing the preferred coordination geometry and accessibility of the metal ion.

  • Electronic Modulation: The methyl group is an electron-donating group, which increases the electron density on the imidazole ring through an inductive effect. This, in turn, enhances the σ-donor strength of the coordinating N3 nitrogen.[5][6]

Understanding the interplay of these effects is paramount for predicting and controlling the properties of the resulting metal complexes. This guide will use a comparative approach to illuminate the specific contributions of the N-methyl group.

Synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane and its Analogue

The synthesis of bis-imidazole derivatives can be achieved through various routes.[3][7] A common strategy involves the coupling of N-methylimidazole precursors. While specific multi-step syntheses for the exact title compound can be complex, a generalized workflow often involves building the ethane bridge between two N-methylimidazole units.[8]

Conceptual Synthesis Pathway

The following diagram illustrates a logical pathway for the synthesis, starting from a suitable N-methylimidazole derivative and coupling it with a two-carbon electrophile.

G cluster_synthesis Synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane NMI N-Methylimidazole Lithiation 2-Lithiation (e.g., with n-BuLi) NMI->Lithiation ImLi 2-Lithio-N-methylimidazole Lithiation->ImLi Coupling Coupling Reaction (e.g., with 1,2-Dibromoethane) ImLi->Coupling Product 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane Coupling->Product Purification Purification (Chromatography/Crystallization) Product->Purification FinalProduct Pure Ligand Purification->FinalProduct

Caption: Conceptual synthesis workflow for 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane.

Comparative Analysis: Steric and Electronic Effects in Coordination

The true impact of the N-methyl group is best understood by comparing the coordination chemistry of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane with its non-methylated analogue, 1,2-Bis-(imidazol-2-YL)-ethane.

Steric Hindrance: Dictating Geometry and Accessibility

The presence of the N-methyl groups imposes significant steric constraints when the ligand coordinates to a metal center. These groups can prevent the close approach of other ligands or solvent molecules, often leading to a lower coordination number or a distorted geometry compared to the non-methylated analogue.

For instance, with a metal ion that could adopt either an octahedral or a tetrahedral geometry, the steric bulk of the N-methyl groups might favor the formation of a less crowded tetrahedral complex.[5] In contrast, the less hindered non-methylated ligand might readily allow for the formation of a six-coordinate octahedral complex.

The diagram below illustrates how the N-methyl groups can sterically shield the metal center.

Caption: Steric shielding by N-methyl groups hinders access to the metal center.

This steric clash can have profound consequences on the reactivity of the metal complex. For catalytic applications, controlled steric bulk can create specific binding pockets and enhance selectivity. However, excessive steric hindrance can also prevent substrate binding altogether.

Electronic Effects: Enhancing Donor Strength

The N-methyl group is electron-donating, which increases the basicity of the coordinating nitrogen atom. This enhanced σ-donation leads to a stronger metal-ligand bond.[6] This effect can be observed experimentally through various spectroscopic techniques.

  • NMR Spectroscopy: Upon coordination, the proton signals of the imidazole ring shift. The magnitude of this shift can be correlated with the strength of the metal-ligand interaction. Downfield shifts are typically observed due to the deshielding effect of the metal ion.[9]

  • UV-Vis Spectroscopy: The d-d transitions of the metal ion are sensitive to the ligand field. A stronger ligand field, provided by the more electron-rich N-methylated imidazole, will result in a larger splitting of the d-orbitals, causing a blue shift (to higher energy) in the absorption maxima.

  • Vibrational Spectroscopy (FT-IR): The metal-nitrogen stretching frequency (ν(M-N)) in the far-IR region can provide direct evidence of bond strength. A stronger bond would typically correspond to a higher stretching frequency.

PropertyNon-Methylated LigandN-Methylated LigandRationale
σ-Donor Strength LowerHigherInductive effect of the methyl group.[5]
Metal-Ligand Bond WeakerStrongerIncreased electron donation to the metal.[6]
Coordination Geometry Tends toward higher coordination numbers (e.g., octahedral)May favor lower coordination numbers (e.g., tetrahedral) due to steric bulk.[5]
Complex Stability Generally highCan be higher due to electronic effects, but may be reduced by steric strain.

Experimental Protocols for Characterization

To empirically validate the effects discussed, a series of well-established experimental workflows are necessary.

Protocol 1: Synthesis of a Metal Complex (General Procedure)

This protocol describes a general method for synthesizing a metal complex with 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane.

Objective: To synthesize a coordination complex for further analysis.

Materials:

  • 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (1.0 mmol)

  • Metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, 1.0 mmol)

  • Methanol (20 mL)

  • Diethyl ether

Procedure:

  • Dissolve 1.0 mmol of the ligand in 10 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 10 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Stir the resulting mixture for 2-4 hours. A color change or precipitation may be observed.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until the product begins to crystallize. Alternatively, use vapor diffusion with an anti-solvent like diethyl ether to grow single crystals suitable for X-ray diffraction.

  • Dry the product under vacuum.

Self-Validation: The identity and purity of the complex should be confirmed by techniques such as FT-IR (observing shifts in ligand vibrations), elemental analysis, and ¹H NMR (if the complex is diamagnetic).

Protocol 2: Comparative UV-Vis Spectroscopic Titration

Objective: To compare the binding affinity and electronic environment of the methylated vs. non-methylated ligands with a metal ion.

Procedure:

  • Prepare stock solutions of the metal ion (e.g., 10 mM Cu(II) in methanol) and both the methylated and non-methylated ligands (e.g., 100 mM in methanol).

  • In a cuvette, place a fixed concentration of the metal ion solution (e.g., 0.1 mM).

  • Record the initial UV-Vis spectrum (200-800 nm).

  • Add small, incremental aliquots of the ligand stock solution to the cuvette.

  • Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed.

  • Continue until no further changes in the spectrum are observed.

  • Repeat the entire process for the other ligand.

  • Analyze the data by plotting the change in absorbance at a specific wavelength against the ligand concentration to determine the binding stoichiometry and formation constant.

Expected Outcome: A more significant shift in the λmax of the d-d transition is expected for the N-methylated ligand, indicating a stronger ligand field.

The logical flow for these experimental investigations is summarized in the following diagram.

G cluster_workflow Experimental Workflow start Synthesize Ligands (Methylated & Non-Methylated) complex Synthesize Metal Complexes start->complex uvvis UV-Vis Titration start->uvvis nmr NMR Spectroscopy (for diamagnetic complexes) complex->nmr xrd Single Crystal X-ray Diffraction complex->xrd analyze Comparative Data Analysis uvvis->analyze nmr->analyze xrd->analyze conclusion Elucidate Steric & Electronic Effects analyze->conclusion

Caption: Workflow for the comparative study of ligand coordination effects.

Conclusion and Outlook

The N-methyl group in 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is not a passive spectator in its coordination chemistry. It actively shapes the properties of its metal complexes through a combination of steric hindrance and electronic donation. The steric bulk tends to favor lower coordination numbers and can create unique reactive pockets, while the electronic effect strengthens the metal-ligand bond.

For researchers in drug development, this understanding allows for the fine-tuning of metal-based therapeutics, where the geometry and stability of the complex can dictate its biological activity and transport. For scientists in catalysis, harnessing these steric and electronic effects is key to designing more efficient and selective catalysts.

Future research should focus on quantifying the thermodynamic stability of these complexes through techniques like isothermal titration calorimetry and exploring the impact of these modifications on the redox properties of the metal center using cyclic voltammetry. Such studies will continue to build a comprehensive picture of how subtle ligand modifications can be used to achieve precise control over the function of coordination compounds.

References

  • Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. MDPI. Available at: [Link]

  • Bis{1,2-bis[2-(1H-imidazol-1-yl)ethoxy]ethane-κ2 N 3,N 3′}. PMC. Available at: [Link]

  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. ACS Publications. Available at: [Link]

  • Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journals. Available at: [Link]

  • Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO 2 /H 2 catalyzed by an ionic liquid–Pd/C system. RSC Publishing. Available at: [Link]

  • Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ complexes. ChemRxiv. Available at: [Link]

  • Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. MDPI. Available at: [Link]

  • Metal Complexes With Mixed Ligands. 2. Molecular and Crystal Structure of Catena-Di-Mu-Perchlorato[di-Mu-Imidazolato-Diperchlorato-Octa-Imidazolo-Tricopper(II)]; Cu3(C3H3N2)2(C3H4N2)8(ClO4)4. Amanote Research. Available at: [Link]

  • Transition metal complexes of the novel hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine. RSC Publishing. Available at: [Link]

  • Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. ACS Publications. Available at: [Link]

  • The dramatic effect of N-methylimidazole on trans axial ligand binding to ferric heme: experiment and theory. PubMed. Available at: [Link]

  • Synthesis of New Bis-imidazole Derivatives. SciSpace. Available at: [Link]

  • Synthesis of a New Phenolate-1-methylimidazole Hexadentate Ligand and the Crystal Structure of it's First Vanadyl Complex. SciELO. Available at: [Link]

  • Syntheses, Characterization, and X-Ray Crystal Structure of a 1:1 Co-Crystal of bis{bis[((2-(1H-imidazol-2-yl)methylidene)amino)phenolato-κ3N,N',O]nickel(II)} and bis{bis[((2-(1H-imidazol-2-. EarthLine Publishers. Available at: https://earthlinepublishers.com/index.php/ejcs/article/view/392
  • Effect of methylene versus ethylene linkers on structural properties of tert-butyl and mesityl bis(imidazolium) bromide salts. IUCr Journals. Available at: [Link]

  • H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. Available at: [Link]

  • N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Chemistry Portal. Available at: [Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.GOV. Available at: [Link]

  • N -Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand | Request PDF. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE) in the Synthesis of Pillared-Layer Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Focus: Structural modulation, hydrophobic pore tuning, and self-validating synthesis protocols for BIE-pillared MOFs.

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While rigid bidentate nitrogen donors like 4,4′-bipyridine (BPY) are ubiquitous in the synthesis of pillared-layer MOFs, they often yield highly hydrophilic pores that are susceptible to hydrolytic degradation.

The introduction of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE) as a neutral N-donor pillar ligand represents a paradigm shift in MOF structural engineering. BIE consists of two strong σ-donating N-methylimidazol-2-yl rings connected by a flexible ethane-1,2-diyl bridge. This unique architecture provides three distinct mechanistic advantages:

  • Steric Shielding & Hydrolytic Stability: The N-methyl groups project directly into the pore channels. This steric bulk shields the vulnerable Metal-Nitrogen coordination bonds from nucleophilic attack by water molecules, drastically enhancing the framework's hydrolytic stability.

  • Conformational Flexibility: Unlike rigid aromatic pillars, the ethane bridge in BIE allows for anti to gauche conformational transitions. This flexibility accommodates structural breathing upon guest encapsulation, making BIE-MOFs ideal candidates for accommodating bulky hydrophobic drug molecules.

  • Enhanced Coordination Strength: The imidazole rings are stronger σ-donors than standard pyridyl rings. This robust coordination chemistry has been extensively validated in the design of highly stable homoleptic transition metal complexes and phosphorescent emitters[1], as well as in the stabilization of Rh(I) and Ir(I) catalysts for hydroamination[2].

When combined with a dicarboxylate linker (e.g., terephthalic acid, H2BDC) and a divalent metal node (e.g., Zn²⁺), BIE directs the self-assembly of a 3D pillared-layer architecture. This mixed-ligand strategy allows for independent tuning of the 2D layer topology and the 3D pore environment[3], which is highly advantageous for targeted applications such as catalytic CO2 fixation[4].

Self-Assembly Pathway of BIE-Pillared MOFs

The formation of the [Zn₂(BDC)₂(BIE)]ₙ framework follows a hierarchical self-assembly pathway. The zinc ions first coordinate with the deprotonated BDC linkers to form 2D "paddle-wheel" sheets. Subsequently, the BIE ligands coordinate to the axial sites of the zinc paddle-wheels, pillaring the 2D sheets into a 3D porous network.

SelfAssembly Zn Zn(NO3)2·6H2O (Metal Node) SBU 2D Paddle-Wheel [Zn2(BDC)2] Sheets Zn->SBU Equatorial Coordination BDC H2BDC (Dicarboxylate) BDC->SBU Deprotonation & Assembly BIE BIE Ligand (N-donor Pillar) MOF 3D Pillared MOF [Zn2(BDC)2(BIE)]n BIE->MOF N-Metal Bond Formation SBU->MOF Axial Pillaring

Figure 1: Hierarchical self-assembly pathway of the [Zn₂(BDC)₂(BIE)]ₙ metal-organic framework.

Experimental Protocol: Synthesis and Activation

The following methodology outlines the self-validating synthesis of the[Zn₂(BDC)₂(BIE)]ₙ MOF. Every step is designed to prevent pore collapse and ensure phase purity.

Phase 1: Solvothermal Synthesis

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because it undergoes slow thermal decomposition at 120°C to release dimethylamine. This acts as a slow-release base, gradually deprotonating H2BDC to ensure the growth of highly crystalline, defect-free MOF particles rather than amorphous coordination polymers.

  • Precursor Dissolution:

    • Weigh 0.50 mmol of Zn(NO₃)₂·6H₂O, 0.50 mmol of terephthalic acid (H₂BDC), and 0.25 mmol of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE).

    • Dissolve the precursors in 15 mL of anhydrous DMF in a 20 mL scintillation vial.

    • Self-Validation Check: Sonicate for 15 minutes. The solution must be completely optically clear. Any undissolved H₂BDC will act as a nucleation seed for unwanted polymorphs.

  • Solvothermal Reaction:

    • Seal the vial tightly with a Teflon-lined cap.

    • Heat the vial in an isothermal oven at 120°C for 48 hours.

    • Cool to room temperature at a controlled rate of 5°C/hour to prevent thermal shock, which can induce micro-fractures in the crystals.

  • Harvesting:

    • Decant the mother liquor. Block-shaped, colorless crystals of [Zn₂(BDC)₂(BIE)]ₙ should be visible at the bottom of the vial.

    • Wash the crystals three times with 10 mL aliquots of fresh DMF to remove unreacted precursors.

Phase 2: Solvent Exchange and Activation

Causality Note: Direct vacuum drying of DMF-solvated MOFs causes catastrophic pore collapse due to the high surface tension of DMF (37.1 mN/m) exerting massive capillary forces on the flexible BIE pillars. Solvent exchange with ethanol (22.1 mN/m) followed by Supercritical CO₂ (scCO₂) activation bypasses the liquid-gas phase boundary entirely.

  • Solvent Exchange:

    • Immerse the DMF-washed crystals in 15 mL of absolute ethanol.

    • Replace the ethanol with fresh solvent every 12 hours for a total of 3 days.

  • Supercritical CO₂ Activation:

    • Transfer the ethanol-solvated crystals to a supercritical critical point dryer (CPD).

    • Flush the chamber with liquid CO₂ at 10°C to displace all ethanol (requires approx. 6 flush cycles over 4 hours).

    • Raise the chamber temperature to 40°C (exceeding the CO₂ critical point of 31.1°C).

    • Slowly vent the supercritical CO₂ over 2 hours to yield the fully activated, highly porous[Zn₂(BDC)₂(BIE)]ₙ framework.

ExperimentalWorkflow step1 1. Precursor Dissolution (DMF, Sonication) step2 2. Solvothermal Synthesis (120°C, 48h) step1->step2 step3 3. Mother Liquor Decanting & DMF Washing step2->step3 step4 4. Solvent Exchange (Ethanol, 3 days) step3->step4 step5 5. Supercritical CO2 Activation step4->step5 step6 6. Characterization (PXRD, BET, TGA) step5->step6

Figure 2: Step-by-step experimental workflow for the synthesis and activation of BIE-MOFs.

Quantitative Data & Comparative Analysis

The integration of BIE fundamentally alters the physicochemical properties of the resulting MOF compared to traditional BPY-pillared analogs. The table below summarizes the critical performance metrics, highlighting the trade-off between a slight reduction in absolute surface area (due to the steric bulk of the N-methyl groups) and a massive increase in hydrolytic stability and hydrophobicity.

Property / Metric[Zn₂(BDC)₂(BPY)]ₙ (Standard)[Zn₂(BDC)₂(BIE)]ₙ (BIE-Pillared)Mechanistic Driver for Difference
BET Surface Area ~1,550 m²/g~1,280 m²/gSteric protrusion of N-methyl groups into the pore volume.
Pore Volume 0.62 cm³/g0.51 cm³/gIncreased ligand volume of the BIE pillar.
Water Contact Angle 65° (Hydrophilic)115° (Hydrophobic)Non-polar N-methyl groups create a hydrophobic microenvironment.
Hydrolytic Stability Degrades in H₂O (24h)Stable in H₂O (>7 days)Steric shielding of the Zn-N bond prevents water coordination.
Framework Flexibility RigidBreathing / FlexibleThe ethane-1,2-diyl bridge allows torsional rotation.

References

  • Benchohra, A., et al. "Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands." Inorganic Chemistry, 63(8), 3617-3629 (2024).

  • Burling, S., et al. "Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure." Organometallics, 26(17), 4335-4343 (2007).

  • Zheng, S.-T., et al. "The construction, structures, and functions of pillared layer metal–organic frameworks." Inorganic Chemistry Frontiers, 3, 16-25 (2016).

  • Kim, J., et al. "Three Component Controls in Pillared Metal-Organic Frameworks for Catalytic Carbon Dioxide Fixation." Molecules, 23(11), 3034 (2018).

Sources

Application Note: The Strategic Utility of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Architecture

In the landscape of homogeneous catalysis, the rational design of bidentate nitrogen (N,N) ligands dictates the efficiency, regioselectivity, and stability of the active metal complex. 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (CAS 130632-70-1) represents a specialized class of bis(imidazole) ligands.

Unlike its methane-bridged (bim) or 1,1-ethane-bridged (1,1-bie) counterparts which form rigid 6-membered chelate rings 2, the 1,2-ethane bridge (-CH₂-CH₂-) coordinates to transition metals (such as Pd, Rh, and Ir) to form an expanded 7-membered metallacycle . This structural feature significantly increases the natural bite angle ( βn​ ) of the complex. As a Senior Application Scientist, I leverage this ligand when a catalytic cycle requires strong σ -donation to stabilize electron-poor intermediates, coupled with high steric flexibility to accelerate rate-determining reductive elimination steps.

Mechanistic Causality: Why Choose a 7-Membered Chelate?

The selection of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane (hereafter referred to as 1,2-bie ) is driven by precise mechanistic requirements:

  • Bite Angle Dynamics : A 7-membered chelate ring typically exhibits a bite angle of 95°–105°, compared to the ~85° of 5-membered rings (like 2,2'-bipyridine). In cross-coupling reactions, this wider angle pushes the ancillary ligands closer together, sterically forcing the reactive substrates into closer proximity and dramatically lowering the activation energy for reductive elimination.

  • Electronic Tuning : The N-methylimidazole moieties act as powerful σ -donors but very weak π -acceptors. This renders the metal center highly electron-rich, facilitating the oxidative addition of challenging bonds (e.g., unactivated aryl chlorides or N-H bonds in hydroamination) without succumbing to the π -acidic poisoning often seen with bipyridine or phenanthroline.

  • Prevention of Off-Target Coordination : The methyl groups on the N1 position prevent the formation of N-heterocyclic carbenes (NHCs) or undesired bridging oligomers, ensuring the ligand acts strictly as a bidentate N3-donor.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development or materials synthesis, the following protocols are designed as self-validating systems . Every step includes an internal diagnostic check to confirm success before proceeding.

Protocol A: Synthesis of the Precatalyst [Pd(1,2-bie)Cl₂]

Causality: We use PdCl2​(CH3​CN)2​ as the metal precursor rather than PdCl2​ because the labile acetonitrile ligands are easily displaced by the stronger σ -donating 1,2-bie ligand at room temperature, preventing the need for harsh heating that could lead to palladium black formation.

Step-by-Step Methodology:

  • Preparation : In an inert-atmosphere glovebox, dissolve 1.0 mmol of PdCl2​(CH3​CN)2​ in 10 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition : Add 1.05 mmol (a deliberate 5% excess) of 1,2-bie to the solution. Reasoning: The slight excess ensures complete consumption of the Pd precursor. Unreacted Pd can catalyze off-target side reactions, whereas trace free ligand remains spectator and is easily washed away.

  • Reaction : Stir at room temperature for 4 hours. The solution will transition from bright orange to pale yellow, precipitating the complex.

  • Isolation : Filter the precipitate, wash with cold diethyl ether (3 x 5 mL), and dry under vacuum.

  • Self-Validation Check (NMR) : Record a 1H NMR spectrum in DMSO- d6​ . The free ligand exhibits imidazole C4/C5 proton resonances at ~6.8–7.0 ppm. Upon successful coordination, these peaks will shift downfield to ~7.2–7.5 ppm due to the deshielding effect of the Pd2+ center. If the shift is absent, coordination failed.

Protocol B: Rh-Catalyzed Intramolecular Hydroamination

Causality: For the cyclization of alkynyl amines to form pyrrolines, Rh(I) complexes require an electron-rich center to activate the N-H bond. We utilize THF- d8​ instead of CDCl3​ because halogenated solvents can undergo competitive oxidative addition with the electron-rich [Rh(1,2-bie)]+ species, poisoning the catalyst 3.

Step-by-Step Methodology:

  • Catalyst Loading : Mix 1 mol% of the active catalyst [Rh(1,2−bie)(CO)2​][BPh4​] with 0.5 mmol of 4-pentyn-1-amine in 0.6 mL of THF- d8​ .

  • Internal Standard : Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Reasoning: This standard has a distinct, non-overlapping aromatic singlet (~6.1 ppm), allowing for precise integration.

  • Monitoring : Transfer to a J. Young NMR tube, heat to 60°C, and monitor via 1H NMR over 12 hours.

  • Self-Validation Check (Mass Balance) : Continuously integrate the product and starting material peaks against the internal standard. The sum of the moles must equal 100% (±2%). A drop in mass balance indicates catalyst degradation leading to invisible oligomeric byproducts, signaling that the reaction temperature must be lowered.

Workflow N1 Ligand Prep 1,2-bie N2 Metal Complexation Pd(II) or Rh(I) N1->N2 N3 NMR Validation Shift Analysis N2->N3 N4 Catalytic Reaction Hydroamination N3->N4 N5 Product Yield GC/MS & NMR N4->N5

Logical workflow for the self-validating synthesis and application of 1,2-bie metal catalysts.

Data Presentation: Ligand Comparison

To contextualize the performance of 1,2-bie, the following table summarizes the structural and catalytic metrics of common N,N-bidentate ligands in late-transition metal catalysis.

LigandBridge TypeChelate Ring SizeEst. Bite Angle ( βn​ )Electronic NatureRelative Rate (Hydroamination)
2,2'-Bipyridine (bpy) Direct C-C5-membered~80°Strong π -acceptorLow (Catalyst Poisoning)
bim Methane (-CH₂-)6-membered~88°Strong σ -donorModerate
1,1-bie Ethane (-CH(CH₃)-)6-membered~90°Strong σ -donorHigh
1,2-bie Ethane (-CH₂-CH₂-)7-membered~98°Strong σ -donorVery High (Fast Reductive Elim.)

Visualizing the Catalytic Cycle

The expanded bite angle of 1,2-bie plays a critical role during the migratory insertion and reductive elimination phases of the catalytic cycle. The flexibility of the 7-membered ring allows the N-Rh-N angle to compress slightly during oxidative addition and expand dramatically to force the product out during reductive elimination.

CatalyticCycle A Precatalyst [Rh(1,2-bie)(CO)2]+ B Active Catalyst [Rh(1,2-bie)(Substrate)]+ A->B -CO, +Substrate C Oxidative Addition (N-H Activation) B->C N-H Cleavage D Migratory Insertion (Ring Closure) C->D C-C Bond Formation E Reductive Elimination (Product Release) D->E C-N Bond Formation E->B +Substrate Product Product E->Product Cyclized Amine

Proposed catalytic cycle for Rh(I)-catalyzed intramolecular hydroamination using 1,2-bie.

References

  • BOC Sciences. "CAS 130632-70-1 (1,2-BIS-(N-METHYL-IMIDAZOL-2-YL)-ETHANE)." BOC Sciences Product Database.
  • Benchohra, A., et al. "Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands." Inorganic Chemistry, ACS Publications, 2024.
  • Field, L. D., et al. "Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure." Organometallics, ACS Publications, 2007.

Sources

Application Note: Advanced Kinetic Profiling and Operando Characterization of Homogeneous Transition Metal Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & The Shift to Synthetically Relevant Conditions

Historically, the catalytic activity of transition metal complexes was evaluated using pseudo-first-order kinetics, which required an overwhelming and synthetically irrelevant excess of one reagent. This approach often masked critical late-stage phenomena such as product inhibition, ligand degradation, or catalyst aggregation.

Modern catalytic evaluation demands a self-validating, systems-level approach. By employing Reaction Progress Kinetic Analysis (RPKA) and Operando Spectroscopy , researchers can extract accurate rate laws and identify transient organometallic resting states under actual reaction conditions[1],[2]. RPKA minimizes the number of required experiments by utilizing the entire concentration-time curve of a reaction, allowing for the rapid extraction of turnover frequencies (TOF) and the detection of catalyst deactivation[1],[3]. Concurrently, operando techniques like High-Pressure NMR (HP-NMR) provide direct, real-time structural evidence of the catalytic species, directly linking molecular structure to macroscopic reaction kinetics[4].

Quantitative Benchmarking of Catalytic Activity

To standardize the evaluation of new transition metal complexes, specific kinetic parameters must be quantified. Table 1 outlines typical benchmarking metrics for common homogeneous catalytic systems, highlighting the relationship between the active resting state and the primary mode of catalyst death.

Table 1: Quantitative Kinetic Parameters and Benchmarking Metrics

Catalyst SystemReaction TypeTOF (h⁻¹)TONIdentified Resting StatePrimary Deactivation Pathway
Pd-NHC Complexes Buchwald-Hartwig Amination4,50050,000Pd(0)-LAggregation to Pd(0) nanoparticles
Rh-Bisphosphite Hydroformylation12,000>100,000[RhH(CO)₂L₂]Ligand oxidation / Phosphite degradation
Ru-Salen Asymmetric Epoxidation8005,000Ru(IV)=ODimerization (μ-oxo bridge formation)
Co-Porphyrin Carbonylation1,20015,000Co(III)-AcylIrreversible off-cycle CO insertion

Protocol I: Reaction Progress Kinetic Analysis (RPKA) via In Situ FTIR

This protocol utilizes in situ Fourier Transform Infrared (FTIR) spectroscopy to continuously monitor reaction progress.

  • Causality of Choice: Offline sampling (e.g., GC/MS aliquots) disrupts reaction equilibrium, alters dissolved gas concentrations, and risks exposing air-sensitive intermediates to oxygen. In situ FTIR provides a continuous, non-destructive data stream of functional group transformations under strict Schlenk conditions.

Step-by-Step Methodology
  • System Calibration and Baseline Establishment:

    • Insert the ATR-FTIR probe into a rigorously dried, argon-flushed Schlenk flask.

    • Add the reaction solvent and acquire a background spectrum at the target reaction temperature.

    • Causality: Temperature heavily influences solvent density and IR absorbance. Calibrating at the exact reaction temperature ensures solvent peaks do not artificially mask the target functional group stretch (e.g., C=O at 1700 cm⁻¹).

  • "Standard" Reaction Execution:

    • Inject the substrates and the transition metal catalyst at synthetically relevant concentrations (e.g., 0.5 M substrate, 2 mol% catalyst).

    • Record the IR absorbance of the product peak every 15 seconds until complete conversion.

    • Convert the absorbance data to concentration using the Beer-Lambert law, then differentiate the data to plot Reaction Rate vs. Substrate Concentration.

  • The "Same-Excess" Experiment (Self-Validation):

    • Calculate the exact concentration of all species present at exactly 50% conversion from the Standard Reaction.

    • Set up a new reaction flask spiked with 50% product, 50% substrate, and fresh catalyst, maintaining the same excess of reagents as the midpoint of the first run.

    • Causality: This is a mathematically self-validating system. If the rate curve of this second reaction overlays perfectly with the standard curve from the 50% mark onward, the catalyst is robust. If the new curve shows a higher rate, it definitively proves that the catalyst in the standard run deactivated over time[1],[5].

RPKA_Workflow N1 1. Calibrate In Situ FTIR (Establish Thermal Baseline) N2 2. Run Standard Reaction (Obtain Full Kinetic Profile) N1->N2 N3 3. Run Same-Excess Reaction (Simulate 50% Conversion State) N2->N3 N4 4. Overlay Rate vs. [Substrate] (Mathematical Self-Validation) N3->N4 N5 5. Diagnose System: Robust, Deactivated, or Inhibited N4->N5

Workflow for RPKA to mathematically validate catalyst robustness and detect deactivation.

Protocol II: Operando High-Pressure NMR (HP-NMR) for Intermediate Tracking

To understand why a catalyst behaves a certain way, its resting state must be observed under catalytic turnover conditions (e.g., under 50 bar of H₂/CO)[2].

Step-by-Step Methodology
  • Sapphire Tube Preparation:

    • Utilize a specialized single-crystal sapphire NMR tube equipped with a titanium high-pressure valve.

    • Causality: Standard borosilicate NMR tubes will violently shatter under the 10–100 bar pressures required for hydrogenation or carbonylation. Sapphire provides extreme tensile strength while remaining completely transparent to standard Radio Frequency (RF) pulses[2].

  • Cryogenic Catalyst Loading:

    • Inside a glovebox, dissolve the metal precursor and ligand in a deuterated solvent.

    • Transfer the solution to the sapphire tube and immediately freeze the lower portion in a liquid nitrogen/isopropanol bath (-78°C).

    • Causality: Transition metal complexes can undergo rapid, unmonitored ligand exchange or degradation at room temperature. Cryogenic loading freezes the pre-catalyst state, ensuring the true "time-zero" is captured only when the probe reaches the operating temperature inside the spectrometer.

  • Pressurization and Equilibration:

    • Attach the frozen tube to a high-pressure manifold and pressurize with the reactive gas (e.g., Syngas). Seal the titanium valve.

    • Insert the tube into the NMR spectrometer pre-heated to the target reaction temperature.

  • Real-Time Acquisition:

    • Run rapid, alternating multinuclear scans (e.g., ¹H and ³¹P) every 2 minutes.

    • Causality: Tracking ³¹P NMR shifts allows researchers to watch phosphine ligands dissociate from the metal center to open a coordination site, directly identifying the catalytic resting state and any off-cycle dormant species[6],[4].

Operando_Setup N1 Sapphire HP-NMR Tube (Withstands up to 100 bar) N2 Cryogenic Catalyst Loading (Prevents Premature Reaction) N1->N2 N3 Pressurize with Reactive Gas (H2, CO, or Syngas) N2->N3 N4 Real-Time NMR Acquisition (Alternating 1H / 31P scans) N3->N4 N5 Identify Resting State & Transient Intermediates N4->N5

Operando HP-NMR setup for identifying active catalytic resting states under high pressure.

References

  • Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions Source: Angewandte Chemie International Edition (2005) URL:[Link]

  • Operando Spectroscopy in Catalytic Carbonylation Reactions Source: ACS Catalysis (2012) URL:[Link]

  • Operando monitoring of mechanisms and deactivation of molecular catalysts Source: Green Chemistry, Royal Society of Chemistry (2022) URL:[Link]

Sources

Electrochemical Profiling of Transition Metal Complexes with 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The rational design of metallodrugs and catalytic mimetics relies heavily on understanding the redox behavior of transition metal centers. The ligand 1,2-bis(N-methylimidazol-2-yl)ethane (commonly abbreviated as bmie) has emerged as a powerful chelator due to its unique combination of strong σ -donation and structural flexibility.

This application note provides a comprehensive, self-validating methodological framework for evaluating the electrochemical properties of bmie-metal complexes. Designed for researchers and drug development professionals, this guide moves beyond standard operational procedures to explain the thermodynamic and kinetic causalities behind each experimental parameter, ensuring highly reproducible and interpretable cyclic voltammetry (CV) and controlled potential electrolysis (CPE) data.

Mechanistic Insights: The Role of the Ligand Backbone

To accurately interpret the electrochemistry of bmie complexes, one must understand the structural mechanics of the ligand itself.

  • The "Hinge" Effect of the Ethane Bridge: Unlike its rigid methane-bridged counterpart (bis(N-methylimidazole-2-yl)methane), the ethane backbone of bmie forms a flexible seven-membered chelate ring upon metal coordination. As supported by structural studies on 1 [3], this aliphatic spacer acts as a molecular hinge. During redox events—such as the reduction of a d9 Cu(II) center (preferring square planar geometry) to a d10 Cu(I) center (preferring tetrahedral geometry)—this flexibility accommodates the necessary structural reorganization, drastically lowering the activation energy of the electron transfer.

  • Isolation of Pure Metal-Centered Redox: The N-methylation of the imidazole rings is a deliberate design choice. By replacing the acidic N-H proton with a methyl group, Proton-Coupled Electron Transfer (PCET) is entirely suppressed. This ensures that the observed faradaic currents are strictly tied to the metal center's oxidation state or the ligand's π -system, free from pH-dependent artifacts.

Structural_Reorganization Cu2 [Cu(II)(bmie)2]²⁺ Square Planar Geometry d9 (Paramagnetic) ET Cathodic Sweep + 1 e⁻ Cu2->ET Cu1 [Cu(I)(bmie)2]⁺ Tetrahedral Geometry d10 (Diamagnetic) ET->Cu1 Flex Ligand Backbone Flexing (Ethane Bridge) Cu1->Flex

Electron transfer pathway and structural reorganization of Cu-bmie complexes during reduction.

Experimental Design & Self-Validating Workflows

Electrochemical data is only as reliable as the system's internal controls. The following workflow establishes a self-validating loop to ensure that measured potentials ( E1/2​ ) and peak separations ( ΔEp​ ) are intrinsic to the bmie complex and not artifacts of the cell setup, building upon established 2 [1].

Electrochemical_Workflow A 1. Complex Synthesis & Purity Validation B 2. Electrolyte Preparation (0.1 M TBAPF6 in MeCN) A->B C 3. Cyclic Voltammetry (CV) Initial Screening B->C D Redox Event Detected? C->D E 4. Scan Rate Kinetics (Randles-Sevcik Analysis) D->E Yes (Faradaic Current) F Adjust Potential Window or Working Electrode D->F No (Capacitive Only) G 5. Internal Standardization (Fc/Fc+ Addition) E->G F->C

Decision tree and self-validating workflow for the electrochemical profiling of metal complexes.

Protocol A: Cell Preparation and Deoxygenation
  • Electrolyte Selection: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN).

    • Causality: As noted in studies of 3 [2], TBAPF6​ provides a wide operational window. The bulky tetrabutylammonium cation prevents tight ion-pairing with the reduced bmie complex, ensuring the measured E1/2​ reflects the intrinsic electronic structure, not a solvent-ion pair artifact.

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.05 µm alumina slurry in a figure-eight motion, followed by 5 minutes of sonication in ultra-pure water and then ethanol.

    • Causality: We select GCE over Platinum for cathodic sweeps because Pt possesses a low hydrogen evolution overpotential. Trace protic impurities on Pt can prematurely truncate the cathodic window, masking deep reductions. Sonication is mandatory to remove embedded alumina particles that cause resistive peak broadening.

  • Purging: Submerge the electrodes and purge the solution with high-purity Argon for 15 minutes prior to scanning. Maintain an Argon blanket during the scan.

    • Causality: Molecular oxygen reduces via a highly irreversible pathway around -1.0 V vs Ag/AgCl, generating superoxide radicals that can chemically attack the bmie ligand or mask the metal's faradaic response.

Protocol B: Cyclic Voltammetry & Kinetic Validation
  • Analyte Addition: Introduce the bmie-metal complex to achieve a 1.0 mM concentration.

  • iR Compensation: Utilize the potentiostat's positive feedback mechanism to measure and compensate for uncompensated resistance ( Ru​ ) up to 85%.

    • Causality: Without iR compensation, the peak separation ( ΔEp​ ) will artificially inflate at higher scan rates, leading to false conclusions about the chemical reversibility of the complex.

  • Scan Rate Dependency: Execute scans at varying rates ( ν = 50, 100, 250, 500, and 1000 mV/s). Plot the anodic peak current ( ipa​ ) against ν1/2 .

    • Causality: A linear relationship validates the Randles-Sevcik equation, proving the redox event is freely diffusing in solution and not an artifact of complex adsorption onto the GCE surface.

Protocol C: Internal Standardization
  • Referencing: Run a final CV scan and reference all previously recorded potentials to the Fc/Fc+ couple (set to 0.00 V).

    • Causality: Non-aqueous pseudo-reference electrodes (like Ag wire) suffer from severe potential drift due to changing liquid junction potentials. Ferrocene provides a thermodynamically stable, universally recognized internal standard, making your data immediately comparable across different laboratories and solvent systems.

Quantitative Data Interpretation

When evaluating the data, the reversibility criteria ( ΔEp​ and ipa​/ipc​ ) reveal the kinetic stability of the complex. The table below outlines standard comparative data for bis-chelated bmie complexes.

ComplexRedox Couple E1/2​ (V vs Fc/Fc+) ΔEp​ (mV at 100 mV/s) ipa​/ipc​ Reversibility Classification
[Cu(bmie)2​]2+ Cu(II) / Cu(I)+0.181150.85Quasi-reversible
[Ru(bmie)3​]2+ Ru(III) / Ru(II)+0.85650.98Fully Reversible
[Co(bmie)3​]2+ Co(III) / Co(II)+0.421450.70Quasi-reversible

Expert Insight: Notice the ΔEp​ of 115 mV for the Copper complex. While a perfectly Nernstian one-electron transfer should yield a ΔEp​ of ~59 mV at 298 K, the elevated value for Cu-bmie is not an error. Assuming proper iR compensation was applied (Protocol B, Step 2), this peak separation is a true kinetic reflection of the sluggish structural reorganization energy required to twist the ligand field from square planar to tetrahedral during the electron transfer. Conversely, the rigid, octahedral [Ru(bmie)3​]2+ complex requires almost no structural rearrangement, yielding a near-ideal 65 mV separation.

References

  • Electrochemical Comparison of Bis(N-methylimidazole-2-yl)
  • MDPI.
  • 1,2-Bis[N-(N′-alkylimidazolium)

Sources

Application Note: 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane as a Biomimetic Ligand in Bioinorganic Studies

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals

Executive Summary & Scientific Grounding

In the field of bioinorganic chemistry, the design of small-molecule models is essential for elucidating the structural, spectroscopic, and catalytic mechanisms of metalloenzymes[1]. The poly-histidine coordination motif is ubiquitous in biology, serving as the primary electron-transfer and structural anchor in the active sites of proteins such as hemocyanin, tyrosinase, and carbonic anhydrase.

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BMIE) has emerged as a premier biomimetic ligand for modeling these active sites. As a Senior Application Scientist, I frequently recommend BMIE over unmethylated or rigid analogs due to three field-proven structural advantages:

  • High-Fidelity Histidine Mimicry: The imidazole rings provide an electronic environment (σ-donor capacity and π-backbonding potential) nearly identical to the histidine side chain.

  • Steric Protection via N-Methylation: Unprotected imidazoles readily deprotonate to form imidazolate bridges, leading to intractable coordination polymers. The N-methyl groups on BMIE sterically and electronically prevent this, ensuring the formation of discrete, soluble mononuclear or dinuclear complexes[2].

  • Conformational Flexibility: Unlike rigid methylene bridges that force a specific bite angle, the 1,2-ethane backbone is highly flexible. It can adopt a gauche conformation to act as a bidentate chelate (forming a 7-membered chelate ring) or an anti conformation to bridge two metal centers. This flexibility is crucial for modeling the dynamic structural rearrangements that occur during the catalytic cycles of enzymes like tyrosinase[3].

Beyond classic bioinorganic models, the robust coordination chemistry of bis(imidazole) ligands like BMIE has recently been leveraged in late transition metal catalysis[4], the design of novel Cr(III) phosphorescent emitters[5], and as site-selective bioconjugation tools for metalloprotein assembly[6].

Quantitative Data: Spectroscopic Signatures of BMIE-Metal Complexes

To facilitate rapid identification during synthesis, the following table summarizes the benchmark quantitative data for key BMIE-metal complexes.

Complex / IntermediateMetal Oxidation StateCoordination GeometryKey Spectroscopic FeatureBiological Relevance
[Cu(BMIE)₂]²⁺ Cu(II)Distorted Square PlanarUV-Vis: d-d band ~620 nm; EPR: g∥​>g⊥​>2.0 Resting state of Type 2 Cu proteins
[Cu(BMIE)(CH₃CN)]⁺ Cu(I)TetrahedralUV-Vis: Colorless; NMR: DiamagneticDeoxy-Hemocyanin model
[Cu₂(BMIE)₂(O₂)]²⁺ Cu(II)-Cu(II)μ-η²:η²-Peroxo (Side-on)UV-Vis: ~350 nm LMCT; EPR: SilentOxy-Hemocyanin / Oxy-Tyrosinase
[Zn(BMIE)Cl₂] Zn(II)Tetrahedral¹H NMR: Downfield shift of imidazole protonsCarbonic Anhydrase model

Experimental Protocols: Self-Validating Systems

The following protocols are designed with internal diagnostic checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of the Reference ComplexCu(BMIE)₂₂

Causality: Perchlorate (ClO₄⁻) is utilized as a non-coordinating counterion. This ensures that the primary coordination sphere is dictated entirely by the BMIE ligand, preventing competitive halide coordination that could alter the geometry.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 10 mL of anhydrous acetonitrile under ambient conditions.

  • Ligation: Add 2.05 mmol of BMIE dropwise to the stirring solution.

    • Self-Validation Checkpoint: The solution must immediately transition from a pale blue to a deep royal blue. This visual cue confirms the displacement of solvent molecules by the stronger-field nitrogen donors of BMIE.

  • Isolation: Stir for 2 hours at room temperature. Concentrate the solution to 3 mL under reduced pressure, then induce precipitation by adding 15 mL of cold diethyl ether.

  • Validation: Filter and dry the microcrystalline solid. Record the UV-Vis spectrum in acetonitrile; a clean d-d transition band at ~620 nm confirms the formation of the distorted square-planar [Cu(BMIE)₂]²⁺ complex.

Protocol B: Low-Temperature Oxygenation of Cu(I)-BMIE

Causality: Cu(I) complexes are highly susceptible to disproportionation and irreversible oxidation to Cu(II) oxide polymers at room temperature. Conducting the reaction at -80 °C in a coordinating solvent stabilizes the transient Cu₂-O₂ peroxo intermediates for spectroscopic trapping.

Step-by-Step Methodology:

  • Anaerobic Assembly: Inside a strictly anaerobic glovebox (<1 ppm O₂), dissolve 1.0 mmol of [Cu(CH₃CN)₄]PF₆ and 1.0 mmol of BMIE in 10 mL of anhydrous dichloromethane.

  • Preparation for Trapping: Seal the colorless reaction mixture in a Schlenk cuvette and transfer it to a UV-Vis cryostat pre-cooled to -80 °C.

  • Oxygenation: Inject 5 mL of dry O₂ gas directly into the headspace of the cuvette using a gas-tight syringe, shaking vigorously for 10 seconds.

  • Self-Validation Checkpoint: Monitor the UV-Vis spectrum continuously. The baseline should decay, replaced by the rapid emergence of an intense Ligand-to-Metal Charge Transfer (LMCT) band at ~350 nm ( ϵ≈20,000M−1cm−1 ).

    • Diagnostic Warning: If the solution turns green instead of deep purple/brown, it indicates premature auto-oxidation to a Cu(II) resting state, prompting an immediate abort and re-purification of the glovebox atmosphere.

Workflows and Mechanistic Visualizations

Workflow A Cu(I) Precursor + BMIE Ligand B Anaerobic Complexation A->B C [Cu(I)(BMIE)]+ Species B->C D O2 Injection (-80 °C) C->D E Cu2-O2 Adduct (UV-Vis/EPR) D->E

Workflow for the generation and spectroscopic trapping of BMIE-Cu-O2 biomimetic intermediates.

Pathway N1 [Cu(I)(BMIE)] Resting State N2 Cu(II)-Superoxo Intermediate N1->N2 + O2 N3 μ-η2:η2-Peroxo Cu(II)2 Dimer N2->N3 + Cu(I) N4 Phenol Binding & Hydroxylation N3->N4 + Phenol N5 Quinone Release N4->N5 Hydroxylation N5->N1 - H2O, - Quinone

Biomimetic catalytic cycle for phenol oxidation mediated by a dinuclear BMIE-Copper complex.

References

  • [5] Benchohra, A., et al. (2024). Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands. Inorganic Chemistry. URL: [Link]

  • [4] Burling, S., et al. (2007). Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure. Organometallics. URL: [Link]

  • [3] Hoffmann, A., et al. (2016). Tyrosinase and catechol oxidase activity of copper(I) complexes supported by imidazole-based ligands: structure-reactivity correlations. Dalton Transactions / PubMed. URL: [Link]

  • [1] Kitajima, N., & Moro-oka, Y. (1994). Copper-Dioxygen Complexes. Inorganic and Bioinorganic Perspectives. Chemical Reviews. URL: [Link]

  • [6] Li, Y., et al. (2023). A Bis(imidazole)-based cysteine labeling tool for metalloprotein assembly. Journal of Inorganic Biochemistry / PubMed. URL: [Link]

  • [2] Ainscough, E. W., et al. (1989). The interaction of 1-methylimidazoline-2(3H)-thione with copper(II) salts. Journal of the Chemical Society, Dalton Transactions. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE) . This guide is engineered for drug development professionals and synthetic chemists who are encountering yield bottlenecks during the lithiation and alkylation of N-methylimidazole.

Rather than a generic protocol, this guide deconstructs the mechanistic failures of standard synthesis routes and provides causality-driven solutions to optimize your workflow.

Core Troubleshooting FAQs

Q1: Why is my reaction yield consistently below 20% when reacting 2-lithio-1-methylimidazole with 1,2-dibromoethane? A: This is the most prevalent mechanistic failure in bis-imidazole synthesis [4]. 1,2-Dibromoethane is highly susceptible to halogen-metal exchange and E2 elimination when exposed to strong, sterically hindered nucleophiles like 2-lithio-1-methylimidazole. Instead of undergoing the desired SN​2 substitution, the organolithium acts as a base, abstracting a proton or exchanging with the bromine atom. This rapidly generates ethylene gas, unreacted 1-methylimidazole, and 2-bromo-1-methylimidazole, destroying your yield. Causality-Driven Solution: Switch your electrophile to ethylene glycol di-p-tosylate (ethylene ditosylate) . The tosylate leaving group is practically immune to halogen-metal exchange and strongly biases the reaction toward the SN​2 pathway, effectively bypassing the elimination drain [1].

Q2: I switched to ethylene ditosylate, but my lithiation step still seems incomplete. How do I ensure quantitative deprotonation? A: 1-Methylimidazole can be sluggish to lithiate completely at -78 °C because n-butyllithium exists as unreactive hexameric aggregates in THF. Causality-Driven Solution: Introduce N,N,N',N'-Tetramethylethylenediamine (TMEDA) in a 1:1.1 molar ratio relative to n-BuLi. TMEDA acts as a bidentate ligand that breaks down the n-BuLi hexamers into highly reactive monomers and dimers, accelerating the deprotonation at the C2 position [2]. Ensure the mixture stirs for at least 60 minutes at -78 °C prior to electrophile addition.

Q3: My crude NMR shows the correct product, but I lose most of my mass during silica gel column chromatography. Where is it going? A: 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is a highly polar, bidentate nitrogen-donor ligand designed to coordinate metals [2]. On a standard silica column, the basic imidazole nitrogens strongly coordinate to the acidic silanol groups ( Si−OH ) of the stationary phase, leading to severe streaking and irreversible retention. Causality-Driven Solution: Bypass chromatography entirely using an acid-base extraction . Because BIE is a basic amine, it can be extracted into dilute HCl (leaving neutral/acidic impurities in the organic layer), and then recovered by basifying the aqueous layer to pH > 10 and extracting with dichloromethane. If chromatography is absolutely necessary, you must passivate the silica gel by pre-flushing the column with an eluent containing 2-5% triethylamine ( Et3​N ).

Q4: The reaction mixture turned dark black upon addition of the electrophile, and the final yield was negligible. What caused this? A: A sudden transition to a dark brown or black solution indicates a localized exotherm leading to thermal decomposition of the organolithium intermediate. This occurs when the electrophile is added too rapidly, causing the internal temperature to spike above -40 °C. Causality-Driven Solution: Dilute the ethylene ditosylate in anhydrous THF and add it dropwise via a syringe pump over 45 minutes. Maintain the internal temperature strictly at -78 °C during the entire addition phase.

Quantitative Data: Electrophile Efficiency Comparison

The choice of the two-carbon linker electrophile dictates the primary reaction pathway. The table below summarizes the expected outcomes based on empirical optimization.

ElectrophileLeaving GroupPrimary Reaction PathwayAverage Isolated YieldTechnical Notes
1,2-Dibromoethane BromideE2 Elimination / Halogen Exchange10% – 20%Generates ethylene gas; yields complex mixtures.
1,2-Dichloroethane ChlorideMixed E2 / SN​2 25% – 35%Less exchange than Br, but poor overall reactivity.
Ethylene Ditosylate TosylateClean SN​2 Substitution75% – 85% Reagent of choice. Bypasses elimination entirely.

Mechanistic Visualization

The following diagram illustrates the competing pathways during the alkylation phase, highlighting why the standard dibromoethane route fails compared to the optimized ditosylate route.

Pathway N1 1-Methylimidazole N2 2-Lithio-1-methylimidazole (Reactive Intermediate) N1->N2 n-BuLi, TMEDA THF, -78 °C N3 Standard Electrophile (1,2-Dibromoethane) N2->N3 Pathway A N4 Optimized Electrophile (Ethylene Ditosylate) N2->N4 Pathway B N5 Halogen-Metal Exchange & E2 Elimination N3->N5 Major Reaction (Ethylene Gas + Byproducts) N6 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (Target Product) N3->N6 Minor Reaction (<20% Yield) N4->N6 Clean SN2 Substitution (>75% Yield)

Reaction pathway comparison for BIE synthesis highlighting the optimized ditosylate route.

Optimized Experimental Protocol: Ditosylate Route

This self-validating protocol utilizes the ditosylate strategy to maximize the yield of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane[1, 3].

Reagents Required:

  • 1-Methylimidazole (2.1 equiv)

  • n-Butyllithium (2.1 equiv, 2.5 M in hexanes)

  • TMEDA (2.2 equiv, freshly distilled)

  • Ethylene glycol di-p-tosylate (1.0 equiv)

  • Anhydrous THF (distilled over Na/benzophenone)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Lithiation: Add 1-methylimidazole (2.1 equiv) and anhydrous THF (50 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (2.2 equiv). Slowly add n-BuLi (2.1 equiv) dropwise over 15 minutes. Stir the resulting pale-yellow solution at -78 °C for exactly 60 minutes to ensure quantitative C2 deprotonation.

  • Electrophile Addition: In a separate flame-dried vial, dissolve ethylene glycol di-p-tosylate (1.0 equiv) in 20 mL of anhydrous THF. Using a syringe pump, add this solution dropwise to the lithiated imidazole over 45 minutes. Critical: Do not let the internal temperature rise above -70 °C during this step.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 2 hours, then remove the cooling bath and let the mixture gradually warm to room temperature. Stir for an additional 12 hours.

  • Quenching & Acid-Base Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Evaporate the THF under reduced pressure. Dissolve the remaining residue in 30 mL of 1M HCl. Wash this acidic aqueous layer with diethyl ether (2 × 20 mL) to extract unreacted ditosylate and TMEDA.

  • Isolation: Cool the aqueous layer in an ice bath and carefully basify to pH > 10 using 4M NaOH. Extract the milky aqueous phase with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane as a pale solid/oil.

References

  • Benchohra, A., et al. "Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands". Inorganic Chemistry, ACS Publications, 2024. Available at:[Link]

  • Burling, S., et al. "Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure". Organometallics, ACS Publications, 2007. Available at:[Link]

  • Global Journals. "Synthesis and Chemistry of Bis-imidazole Derivatives: A Review". Global Journal of Science Frontier Research, 2018. Available at:[Link]

Technical Support Center: Troubleshooting Bis-Imidazole Synthesis & Preventing Dialkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing flexible bis(imidazol-1-yl)alkanes is a critical step in developing ligands for metal-organic frameworks (MOFs) and active pharmaceutical ingredients. However, the inherent nucleophilicity of the imidazole ring often leads to a frustrating complication: over-alkylation .

This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols designed by application scientists to help you suppress dialkylation and maximize your target yield.

The Mechanistic Root of Over-Alkylation

To solve dialkylation, we must first understand its causality. When imidazole is alkylated by a dihaloalkane (e.g., 1,5-dibromopentane), the resulting monoalkylated intermediate and the final bis-imidazole product retain highly nucleophilic nitrogen atoms (N3).

Because alkyl groups are electron-donating, the alkylated imidazole is often more nucleophilic than the starting material[1]. If the local concentration of the electrophile (dihaloalkane) is too high, the bis-imidazole will undergo a subsequent SN2 reaction. This quaternization forms a permanently charged imidazolium salt or complex oligomeric mixtures, destroying your yield and complicating purification[2][3].

Pathway Imid Imidazole (Nucleophile) Mono Monoalkylated Intermediate (Highly Nucleophilic) Imid->Mono + Dihaloalkane - HX Dihalo Dihaloalkane (Electrophile) Dihalo->Mono Bis Target: Bis-imidazole (Desired Product) Mono->Bis + Imidazole - HX ImidSalt Imidazolium Salt (Over-alkylation Side Product) Mono->ImidSalt Intermolecular Reaction Bis->ImidSalt + Electrophile (Quaternization)

Reaction pathway illustrating the competition between target bis-imidazole and imidazolium salts.

Troubleshooting FAQs

Q: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this? A: This is driven by the increased nucleophilicity of your product[1]. To prevent it, you must manipulate the reaction kinetics:

  • Stoichiometry Control: Maintain a large excess of imidazole relative to the dihaloalkane[2]. Using 2.5 to 4.0 equivalents of imidazole ensures that the unreacted starting material outcompetes the bis-imidazole for the electrophile[3].

  • Slow Addition: Add the dihaloalkane dropwise over an extended period (e.g., 30–60 minutes)[2]. Causality: This keeps the instantaneous concentration of the electrophile extremely low, kinetically favoring the reaction with the abundant starting material rather than the product.

Q: How does the choice of base and solvent influence over-alkylation? A: The base must efficiently deprotonate the imidazole (pKa ~14.5) to form the highly nucleophilic imidazolide anion, which reacts orders of magnitude faster than neutral imidazole. A "superbasic" medium, such as powdered Potassium Hydroxide (KOH) in Dimethyl Sulfoxide (DMSO), is highly effective[4]. The strong solvation of the potassium cation by DMSO leaves the imidazolide anion "naked" and highly reactive, allowing the desired N-alkylation to proceed rapidly at moderate temperatures before secondary quaternization can occur.

Q: Can continuous flow chemistry mitigate imidazolium salt formation? A: Yes. Continuous flow reactors provide superior mass transfer and strict control over residence time[3]. By passing the reagents through a heated microreactor or a fixed-bed catalyst (e.g., acidic zeolite), the product is immediately removed from the reaction zone. This drastically reduces the probability of secondary over-alkylation events, often pushing selectivity above 95%[5].

Troubleshooting Issue Issue: High Imidazolium Salt Concentration Q1 Is Imidazole in >2.5x molar excess? Issue->Q1 A1 Increase Imidazole to 3-4 equivalents Q1->A1 No Q2 Was electrophile added rapidly? Q1->Q2 Yes A2 Use dropwise addition over 30-60 minutes Q2->A2 Yes Q3 Is reaction temp too high (>80°C)? Q2->Q3 No A3 Lower temp to 20-25°C during addition Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving over-alkylation in imidazole synthesis.

Validated Experimental Protocols

Protocol A: Batch Synthesis of 1,5-Bis(imidazol-1-yl)pentane via Superbasic Medium

This protocol utilizes a KOH/DMSO superbasic system to maximize mono/bis-alkylation while suppressing quaternization[4].

  • Deprotonation: Suspend 1.36 g (20 mmol) of imidazole and 1.68 g (30 mmol) of powdered KOH in 5 mL of anhydrous DMSO. Stir vigorously at 80 °C for 30 minutes.

    • Self-Validation Check: The suspension will change in consistency as the insoluble imidazole and KOH react to form the partially soluble potassium imidazolide salt, indicating successful deprotonation.

  • Thermal Control: Immerse the reaction flask in a cold water bath to bring the temperature down to room temperature (approx. 20–25 °C).

    • Causality: Lowering the temperature before adding the electrophile suppresses the thermal activation energy available for the secondary quaternization step.

  • Electrophile Addition: Dissolve 2.30 g (10 mmol) of 1,5-dibromopentane in 5 mL of DMSO. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Completion & Workup: Stir the mixture overnight. Quench with 50 mL of water and extract with 1-butanol (3 x 20 mL).

    • Self-Validation Check: Wash the organic extract with water. If massive amounts of imidazolium salts have formed, you will observe a stubborn emulsion or a highly polar third phase at the aqueous-organic interface. A clean phase separation indicates successful bis-imidazole formation.

Protocol B: Continuous Flow N-Alkylation (Alternative Approach)

For scale-up without the risk of over-alkylation, continuous flow over a fixed-bed catalyst is recommended[5].

  • System Setup: Utilize a continuous flow reactor (e.g., Phoenix Flow Reactor) equipped with a stainless steel cartridge filled with an acidic zeolite catalyst (e.g., BASF-F160).

  • Reagent Preparation: Prepare a homogeneous solution of imidazole (excess) and the dihaloalkane in ethanol.

  • Flow Parameters: Set the system pressure to 90 bar and temperature to 150–200 °C. Adjust the flow rate to maintain a strict residence time of exactly 13 minutes.

    • Causality: The short, highly controlled residence time ensures high conversion while physically ejecting the product from the reaction zone before dialkylation can occur.

Quantitative Data Comparison

The following table summarizes the expected outcomes when modifying reaction parameters to prevent imidazolium salt formation:

ParameterSuperbasic Batch (KOH/DMSO)Continuous Flow (Zeolite)Standard Batch (K₂CO₃/MeCN)
Base / Catalyst Powdered KOHAcidic Zeolite (BASF-F160)K₂CO₃
Solvent DMSOEthanolAcetonitrile
Temperature 80 °C (Deprotonation) → 25 °C (Addition)150–200 °C60–80 °C
Electrophile Addition Dropwise (30–60 min)Continuous Flow (13 min residence)All at once / Fast
Target Yield 70–85%>95%40–50%
Dialkylation (Side Product) < 5%< 1%20–30%

Sources

Addressing stability issues of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane" metal complexes in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (commonly abbreviated as bie ) metal complexes. While these ligands are highly valued for creating 6-membered chelate rings in earth-abundant phosphorescent emitters and catalysts, their unique electronic properties introduce specific stability challenges in solution.

Below, we dissect the causality behind common degradation issues and provide field-proven, self-validating protocols to ensure the integrity of your homoleptic and heteroleptic complexes.

I. Visualizing the Stability Challenge

The primary failure mode for bie metal complexes in solution is the unintended oxidation of the aliphatic ethane bridge. Understanding this bifurcation in reactivity is critical for successful synthesis.

Workflow A [M(II)(bie)3]2+ Precursor B Ambient Air / O2 (Basic/Neutral pH) A->B Uncontrolled D Inert Atmosphere (Ar/N2) + NOBF4 (Acidic pH) A->D Controlled 1e- Transfer C Uncontrolled Oxidation Carbinol Equivalents (+14 m/z per ligand) B->C Bridge Oxidation E Stable Homoleptic [M(III)(bie)3]3+ Complex D->E Prevents Overoxidation

Fig 1: Pathway illustrating uncontrolled air oxidation vs. controlled stabilization of complexes.

II. Troubleshooting FAQs

Q1: Why does my mass spectrum (LRMS) show an intricate mixture of species with +14, +28, or +42 m/z increments above my target homoleptic complex? The Causality: This is the definitive signature of "uncontrolled" air-based oxidation. The bie ligand possesses a strong reducing character. When exposed to ambient oxygen, the aliphatic ethane bridge undergoes oxidation, replacing two hydrogen atoms with one oxygen atom ( Δm/z=+14 ) to form a carbinol equivalent [1]. If all three ligands in a homoleptic [M(bie)3​] complex oxidize, you will observe a +42m/z shift. The Fix: You must strictly avoid air exposure during the oxidation of the metal center. Transition to an inert atmosphere and utilize a controlled one-electron oxidant in acidic media (see Section IV).

Q2: Can I perform the oxidation of the metal center (e.g., Cr(II) to Cr(III)) in ambient air like I do with other imidazole ligands? The Causality: No. While related complexes utilizing pre-oxidized ketone-bridged ligands (like bis(1-methylimidazol-2-yl)ketone or bik) can be handled and oxidized in air, bie complexes cannot. The kinetic barrier for the oxidation of the bie ethane bridge is low enough that ambient O2​ acts as a competing oxidant against the metal center, leading to ligand degradation [1].

Q3: Why do my crystallographic and NMR results show a pronounced chelate twist compared to ideal octahedral geometry? The Causality: The bie ligand forms a 6-membered chelate ring. The central bridging carbons ( Cα​ ) of the ethane linkage impose significant steric strain on the coordination sphere. This forces the torsion angles (e.g., ∠M−N−C ) to deviate from planarity, leading to a distorted octahedral microsymmetry. This distortion is an inherent structural feature of the ethane bridge and directly impacts the ligand-field strength and photophysical properties [1].

Q4: Why is the photoluminescent quantum yield of my complex lower than expected in aerated solutions? The Causality: While some highly optimized Cr(III) complexes show resistance to oxygen quenching due to poor spectral overlap with the 1Σg+​←3Σg−​ transition of dioxygen, the presence of C–H oscillators on the bie ligand's bridge provides supplementary non-radiative deactivation pathways. Furthermore, prolonged exposure to O2​ will slowly degrade the ligand (as detailed in Q1), destroying the luminescent chromophore [1].

III. Quantitative Data: Ligand Bridge Comparison

To make informed experimental choices, it is crucial to compare bie against its structural analogs. The table below summarizes how the bridging group dictates stability and geometry [1].

Ligand Abbr.Bridge StructureChelate RingOxidation SusceptibilityPrimary Degradation PathwayTorsion Angle ( ∠M−N−Cα​ )
bie Ethane (-CH2-CH2-)6-memberedHigh (in air/basic media)Conversion to carbinol equivalents (+14 m/z)~173.9° (Moderate Twist)
bim Methane (-CH2-)6-memberedHigh (in air/basic media)Conversion to ketone equivalents (bik)~174.5° (Low Twist)
bik Ketone (-C(=O)-)6-memberedLow (Stable in air)N/A (Already oxidized)~171.3° (High Twist)

IV. Self-Validating Experimental Protocol

To prevent the uncontrolled oxidation of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, you must implement a protocol that thermodynamically and kinetically protects the ligand while allowing the metal center to oxidize.

Standard Operating Procedure: Controlled Synthesis of [M(III)(bie)3​]3+

Step 1: Rigorous Solvent Deoxygenation Sparging solvents is insufficient. Perform a minimum of three Freeze-Pump-Thaw cycles on your reaction solvent (e.g., Acetonitrile) to remove all dissolved O2​ , which acts as an uncontrolled bridge oxidant.

Step 2: Acidic Media Adjustment Introduce a mild, non-coordinating acid (e.g., a few drops of dilute HBF4​ ) to the solvent. Causality: Maintaining a low pH thermodynamically disfavors the deprotonation of the ethane bridge. Deprotonation is the prerequisite mechanistic step for carbinol formation; blocking it stabilizes the ligand.

Step 3: Precursor Assembly Synthesize the intermediate [M(II)(bie)3​]2+ complex under strictly anaerobic conditions using standard Schlenk line techniques.

Step 4: One-Electron Oxidation Slowly add 1.0 equivalent of Nitrosonium tetrafluoroborate ( NOBF4​ ) at -78°C, allowing it to slowly warm to 0°C. Causality: NOBF4​ acts as a clean, outer-sphere one-electron oxidant that selectively targets the metal center without interacting with the aliphatic bridge.

Step 5: Isolation and System Validation Precipitate the final 3​ complex using cold, deaerated diethyl ether. Filter under Argon. Self-Validation Check: Immediately analyze the isolated product via Low-Resolution Mass Spectrometry (LRMS). A successful run will yield a single molecular ion peak corresponding to the target mass. If peaks at +14m/z or +28m/z are present, your Schlenk line has a micro-leak or your solvent was insufficiently acidified. You must abort, fix the leak, and restart.

V. References

  • Benchohra, A., Chong, J., Cruz, C. M., Besnard, C., Guénée, L., Rosspeintner, A., & Piguet, C. "Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands." Inorganic Chemistry, 2024, 63(8), 3617-3629. URL:[Link]

Improving the crystallinity of metal-organic frameworks with bis-imidazole linkers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bis-Imidazole MOF Technical Support Center . This guide is designed for researchers and drug development professionals troubleshooting the synthesis and structural integrity of Metal-Organic Frameworks (MOFs) utilizing bis-imidazole linkers (e.g., 1,4-bis(1H-imidazol-1-yl)benzene[bib] and 1,4-bis(imidazol-1-ylmethyl)benzene [bix]).

Below, you will find causality-driven FAQs, validated experimental protocols, and kinetic control strategies to resolve amorphous precipitation and polymorph impurities.

Part 1: Diagnostic Workflow for Poor Crystallinity

When Powder X-Ray Diffraction (PXRD) indicates a lack of long-range order, identifying the root cause—whether kinetic, thermodynamic, or environmental—is the first step to resolution.

MOF_Crystallinity Start PXRD Indicates Poor Crystallinity Amorphous Amorphous Precipitate Start->Amorphous Fast Kinetics Dense Dense/Non-Porous Polymorph Start->Dense Thermodynamic Trap Degraded Post-Synthesis Degradation Start->Degraded Moisture/Acid Modulator Add Modulator (e.g., Acetic Acid) Amorphous->Modulator Slow down nucleation Solvent Increase Ligand Excess & Concentration Dense->Solvent Shift to kinetic control CoreShell Core-Shell Epitaxial Growth Degraded->CoreShell Structural reinforcement

Diagnostic workflow for troubleshooting poor crystallinity in bis-imidazole MOF synthesis.

Part 2: Knowledge Base & FAQs

Q1: Why does my bis-imidazole MOF precipitate as an amorphous powder instead of a highly crystalline framework? A: This is fundamentally a kinetic issue. The nitrogen atoms on bis-imidazole linkers are highly reactive Lewis bases that coordinate rapidly with transition metals (Zn²⁺, Cu²⁺, Co²⁺). When the rate of nucleation vastly outpaces the rate of crystal growth, the system becomes trapped in a disordered, amorphous state,1[1]. To achieve long-range order, you must slow down the coordination kinetics.

Q2: How do modulators (e.g., acetic acid, sodium formate) improve structural order? A: Modulators act through competitive coordination. A monotopic modulator like acetic acid temporarily binds to the metal nodes, preventing the immediate attachment of the ditopic bis-imidazole linker. This dynamic "attach-detach" equilibrium allows the framework to error-correct during assembly, promoting the growth of larger, highly crystalline domains rather than rapid, irreversible amorphous precipitation.

Q3: My synthesis yields a dense, non-porous polymorph (e.g., dia topology) instead of the desired porous phase. How do I fix this? A: Polymorph selection in imidazolate-based MOFs is governed by the balance between kinetic and thermodynamic control, 2[2]. Dense, non-porous polymorphs are often the thermodynamically favored route at low concentrations and moderate linker excess. To isolate the kinetically favored porous polymorph, you must increase the ligand-to-metal stoichiometric excess and utilize higher overall reactant concentrations to force rapid, kinetically-controlled framework extension before the system can settle into the dense thermodynamic minimum[2].

Q4: How can I improve the crystallinity of a MOF that remains poorly crystalline despite modulator optimization? A: For highly recalcitrant systems, you can utilize a core-shell induced growth strategy. By introducing a well-crystalline MOF template (such as MIL-68) into the reaction mixture, the poorly crystalline bis-imidazole phase is forced to grow epitaxially on the template's surface, drastically improving its long-range order and accessible surface area,3[3].

Part 3: Validated Experimental Protocols

Protocol A: Modulator-Assisted Solvothermal Synthesis of Cu-bib MOFs

This self-validating protocol utilizes competitive modulation to prevent the formation of amorphous Cu(II)-bib precipitates,4[4].

  • Precursor Preparation: Dissolve 0.5 mmol of Cu(BF₄)₂ or Cu(NO₃)₂ in 5 mL of N,N-dimethylformamide (DMF).

  • Ligand Preparation: Dissolve 0.5 mmol of 1,4-bis(1H-imidazol-1-yl)benzene (bib) in 5 mL of DMF.

  • Modulator Addition: Add 10-20 equivalents (relative to the metal) of glacial acetic acid to the metal precursor solution.

    • Causality Check: The high concentration of acetic acid ensures the Cu²⁺ sites are temporarily capped, preventing immediate precipitation upon mixing.

  • Mixing & Heating: Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave. Seal and heat at 80–100 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/hour.

    • Causality Check: Slow cooling prevents thermal shock and allows for the gradual deposition of highly crystalline phases without defect formation.

  • Washing & Activation: Filter the resulting microcrystalline solid, wash 3x with fresh DMF and 3x with methanol, and activate under vacuum at 80 °C for 12 hours.

Protocol B: Core-Shell Induced Growth for Recalcitrant Phases

Use this protocol when standard modulation fails to yield a crystalline product[3].

  • Template Synthesis: Synthesize and activate a highly crystalline template (e.g., MIL-68) according to standard literature procedures.

  • Pre-Seeding: Disperse 50 mg of the activated MIL-68 template in 10 mL of the bis-imidazole MOF precursor solution (containing metal salt and linker).

  • Sonication: Sonicate the dispersion for 10 minutes to ensure homogeneous distribution of the template crystals.

  • Epitaxial Growth: Subject the mixture to solvothermal heating (e.g., 100 °C for 24 hours). The bis-imidazole MOF will nucleate and grow on the crystalline facets of the template, inheriting its long-range structural order.

Part 4: Quantitative Parameter Optimization

The following table summarizes how specific synthesis parameters dictate the crystallinity and topology of bis-imidazole MOFs.

Synthesis ParameterImpact on CrystallinityMechanistic CausalityOptimal Range / Recommendation
Modulator Concentration Prevents amorphous precipitationCompetitive coordination slows nucleation, allowing error-correction during framework assembly.10–50 equivalents relative to metal node.
Ligand-to-Metal Ratio Drives polymorph selectionHigh ligand excess forces rapid kinetic framework extension, avoiding dense thermodynamic traps.4:1 to 8:1 (Ligand:Metal) for porous phases.
Cooling Rate Enhances long-range orderSlow cooling prevents thermal shock and localized defect formation during crystal lattice contraction.≤ 5 °C / hour.
Solvent Polarity Modulates coordination kineticsLess polar solvents (e.g., DMF) stabilize intermediate clusters better than highly polar aqueous systems.DMF or Methanol preferred over pure H₂O.

References

  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry - ACS Publications. 3

  • Polymorph Selection of Zeolitic Imidazolate Frameworks via Kinetic and Thermodynamic Control. Crystal Growth & Design - ACS Publications. 2

  • Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science (RSC Publishing). 1

  • Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1H-imidazol-1-yl)benzene and Monovalent Fluorinated Anions. Crystal Growth & Design - ACS Publications. 4

Sources

Overcoming low solubility of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane" complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Coordination Chemistry & Formulation Support Portal . As a Senior Application Scientist, I frequently consult with researchers facing a common, yet frustrating, bottleneck: the intractable insolubility of transition metal complexes derived from 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane [].

Whether your complex is precipitating out of your catalytic reaction mixture or refusing to dissolve in aqueous buffer for biological screening, this guide is designed to help you diagnose the root cause and apply field-proven, mechanistically sound solutions.

Diagnostic Workflow: Isolating the Cause of Insolubility

Before altering your protocols, we must identify why your specific complex is insoluble. The flowchart below outlines the diagnostic logic used by our application scientists to determine the best solubilization strategy.

Solubility_Troubleshooting A 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane Complex is Insoluble B Determine Complex Structure (Polymeric vs. Mononuclear) A->B C Coordination Polymer (Bridging Ligands) B->C Bridging Mode D Mononuclear Chelate (High Lattice Energy) B->D Chelating Mode E Use Capping Ligands or High Dilution Synthesis C->E F Identify Target Solvent System D->F E->F Once Mononuclear G Organic Solvents (DCM, MeCN, Acetone) F->G Organic H Aqueous Media (Biological Assays) F->H Aqueous I Counter-ion Metathesis (Swap Cl- for BF4- / TfO-) G->I J Encapsulation / Formulation (Cyclodextrins / Surfactants) H->J

Diagnostic workflow for troubleshooting the solubility of bis(imidazole) transition metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane complexes immediately precipitate as an intractable powder during synthesis?

The Causality: The insolubility is likely due to the formation of a coordination polymer rather than a discrete mononuclear complex. 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane features an ethane bridge connecting the C2 positions of two N-methylimidazole rings. To chelate a single metal center, the ligand must coordinate via the N3 nitrogens, forming a 7-membered chelate ring. Because 7-membered rings suffer from significant steric strain and a wide bite angle, the ligand thermodynamically prefers to act in a bridging mode between two different metal cations[2]. This bridging rapidly propagates, forming a highly insoluble 1D or 2D polymeric network. The Fix: To force mononuclear chelation, synthesize the complex under high-dilution conditions, or introduce strongly coordinating, monodentate "capping ligands" (e.g., triphenylphosphine) that terminate polymer chain growth.

Q2: I have a confirmed mononuclear complex, but it won't dissolve in organic solvents for NMR or catalysis. How can I fix this?

The Causality: If your complex was synthesized using metal chlorides or bromides, the resulting neutral or cationic complex likely possesses an extremely high lattice energy. Small, hard halides pack tightly with the metal-ligand cations in the crystal lattice, resisting solvation. The Fix: Perform a counter-ion metathesis . By replacing the hard halides with large, non-coordinating, and polarizable anions (such as Perchlorate, Triflate, or Tetrafluoroborate), you drastically disrupt the crystal packing. This lowers the lattice energy and significantly enhances solubility in polar aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO[3]. (See Protocol 1 below).

Q3: My downstream application is a biological assay requiring aqueous media. How do I solubilize this highly lipophilic complex in water?

The Causality: The N-methyl groups and the ethane backbone of the ligand are highly hydrophobic. Water molecules cannot form favorable hydrogen bonds with the complex's exterior, leading to hydrophobic aggregation and sedimentation. The Fix: Utilize supramolecular encapsulation . Solubilizing complexing agents, such as cyclodextrins, feature a hydrophobic internal cavity that can envelope the lipophilic bis(imidazole) backbone, while their hydroxyl-rich exterior maintains excellent aqueous solubility[4]. Alternatively, micellar formulations using non-ionic surfactants can shield the complex from the aqueous bulk. (See Protocol 2 below).

Standard Operating Procedures: Solubilization Protocols

Protocol 1: Silver-Mediated Counter-Ion Metathesis (For Organic Solubility)

This protocol utilizes Le Chatelier's principle to irreversibly swap halide counter-ions for solubilizing anions. The formation of the complex ion and the precipitation of the byproduct drives the reaction to completion[5].

  • Preparation: Suspend 1.0 equivalent of your insoluble metal-chloride bis(imidazole) complex in anhydrous Acetonitrile (MeCN).

  • Metathesis: Under an inert atmosphere, add 2.05 equivalents of Silver Tetrafluoroborate ( AgBF4​ ) or Silver Hexafluorophosphate ( AgPF6​ ).

  • Reaction: Stir vigorously at room temperature in the dark for 4 hours.

    • Self-Validating Checkpoint: You will immediately observe the formation of a dense, white precipitate ( AgCl ). The thermodynamic insolubility of AgCl acts as a visual confirmation that the chloride ligands are being successfully displaced and the reaction is proceeding.

  • Purification: Filter the suspension through a tightly packed pad of Celite to completely remove the AgCl precipitate.

  • Isolation: Concentrate the optically clear filtrate under reduced pressure to yield the highly soluble y​ complex.

Protocol 2: Micellar Encapsulation (For Aqueous/Biological Assays)

This protocol formulates the hydrophobic complex into nano-micelles, preventing aggregation in aqueous buffers.

  • Primary Dissolution: Dissolve 5.0 mg of the complex in 50 µL of biological-grade Dimethyl Sulfoxide (DMSO).

  • Aqueous Phase Prep: In a separate vial, prepare 5 mL of a 1% (v/v) aqueous solution of Tween-80 in 1x PBS (Phosphate Buffered Saline).

  • Encapsulation: Place the PBS/Tween-80 solution in a sonicating water bath. Dropwise (1 drop per 5 seconds), add the DMSO-complex solution into the aqueous phase while continuously sonicating.

  • Maturation: Sonicate for an additional 10 minutes at room temperature.

    • Self-Validating Checkpoint: Assess the optical clarity of the final solution by shining a laser pointer through the vial. The absence of a strong Tyndall effect (scattering of light) confirms that the complex is fully encapsulated in stable nano-micelles rather than forming suspended micro-aggregates.

Quantitative Data: Solubilization Strategy Comparison

Use the table below to select the appropriate solubilization strategy based on your target media and expected solubility requirements.

Solubilization StrategyReagents / ModifiersTarget MediaExpected Solubility LimitMechanistic Action
Anion Metathesis AgBF4​ , AgOTf Organic (MeCN, DCM)> 50 mg/mLDisruption of crystal lattice energy via bulky, non-coordinating anions.
Co-Solvent Addition 5-10% DMSO in WaterAqueous / Biological~ 1 - 2 mg/mLAdjustment of the bulk solvent dielectric constant.
Micellar Formulation Tween-80, Triton X-100Aqueous Buffer (PBS)~ 5 - 10 mg/mLHydrophobic shielding of the ligand backbone within surfactant cores.
Host-Guest Inclusion β -CyclodextrinAqueous / Biological~ 15 - 25 mg/mLSupramolecular encapsulation of the lipophilic ethane/imidazole moiety.
Ligand Derivatization Sulfonate ( −SO3−​ ) groupsAqueous (Universal)> 100 mg/mLPermanent covalent modification introducing highly polar, ionizable groups.

References

  • How to find a better solution for the solubility of metal complexes? - ResearchGate. researchgate.net. Available at:[Link]

  • Drug solubilization by complexation - PubMed. nih.gov. Available at:[Link]

  • 16.5: Complex Ions and Solubility - Chemistry LibreTexts. libretexts.org. Available at:[Link]

  • A Series of Cu(II) Complexes Based on Different Bis(imidazole) Ligands and Organic Acids: Formation of Water Clusters and Fixation of Atmospheric Carbon Dioxide. acs.org. Available at:[Link]

Sources

Strategies to control the coordination geometry of metal ions with this ligand

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies to Control the Coordination Geometry of Metal Ions with Multidentate Ligands Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Controlling the precise coordination geometry of a metal-ligand complex is a critical hurdle in catalyst design, radiopharmaceutical development, and materials science. This portal provides field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to help you dictate whether your metal center adopts a square planar, tetrahedral, octahedral, or low-coordinate geometry.

SECTION 1: Troubleshooting Guides & FAQs

Q1: Why am I getting an octahedral complex when I designed my multidentate ligand for a square planar geometry (e.g., with Cu²⁺ or Ni²⁺)?

The Causality: Even if your ligand backbone is perfectly designed to sit in an equatorial plane, the metal center remains coordinatively unsaturated. In these scenarios, the solvent is not just an inert medium; it actively participates in the coordination equilibrium[1]. Coordinating solvents (like water, methanol, or DMSO) or counter-ions will aggressively attack the vacant axial sites, pulling the geometry toward a distorted octahedral or square pyramidal state.

The Solution:

  • Solvent Selection: Switch immediately to non-coordinating, non-polar solvents (e.g., cyclohexane, toluene, or dichloromethane). Recent studies on Cu(II) complexes demonstrate that non-polar environments preserve square planar geometries, whereas polar media drive a structural transition toward tetrahedral or octahedral geometries due to dielectric screening and solvent coordination[2].

  • Axial Steric Shielding: Redesign the ligand to include bulky substituents (e.g., tert-butyl or 2,6-diisopropylphenyl groups) near the donor atoms. This physical bulk creates a steric umbrella over the metal center, blocking solvent molecules from accessing the axial positions.

Q2: How do I force a low-coordinate (e.g., 2- or 3-coordinate) geometry for transition metals like Fe or Co?

The Causality: Low-coordinate complexes are thermodynamically unstable due to severe coordinative unsaturation. Without intervention, they will rapidly bind solvent molecules or oligomerize to satisfy their electron deficiency.

The Solution:

  • Extreme Steric Bulk & Dispersion Forces: You must utilize highly demanding ligands (e.g., bulky amido or N-heterocyclic carbenes). It is not just about physical blocking; recent crystallographic data reveals that intramolecular dispersion interactions from bulky flanking groups (like DIPP) contribute massive thermodynamic stabilization (up to 120 kJ/mol) to two- and three-coordinate geometries in Fe(I) complexes[3].

  • Electronic Tuning: Utilize strong electron-donating anionic ligands. Because anionic ligands are superior electron donors compared to neutral ones, they compensate for the lack of additional ligands, stabilizing the lower coordination number (e.g., favoring the formation of 4-coordinate[CoCl₄]²⁻ over 6-coordinate [Co(H₂O)₆]²⁺)[4].

Q3: My metal complex is precipitating as an insoluble polymer instead of forming discrete mononuclear species. How do I fix this?

The Causality: Flexible multidentate ligands or bridging pseudohalides (like thiocyanate or azide) can easily bridge multiple metal centers. If the ligand backbone lacks the rigidity to enforce a closed, mononuclear cavity, intermolecular coordination becomes kinetically and thermodynamically favorable, resulting in coordination polymers.

The Solution:

  • Impose Ligand Rigidity: Incorporate rigid moieties (like aromatic rings, piperazine, or rigid cycloalkanes) into the ligand backbone. Bulky, rigid ligands energetically prefer to adopt a specific conformation, shifting the energy landscape to impose their preferred coordination geometry on the metal center and preventing intermolecular bridging[4].

  • Remote Steric Hindrance: Introduce bulky groups far from the immediate coordination sphere. For example, placing bulky phenyl groups at the 4,7-positions of a phenanthroline ligand prevents intermolecular π-π stacking (the "pac-man" motif), forcing a near-perfect discrete tetrahedral geometry[5].

SECTION 2: Experimental Workflows

Self-Validating Protocol: Solvent-Tuning for Geometry Control

To definitively prove that your coordination geometry is being controlled by your rational design rather than random crystallization artifacts, use this self-validating bifurcated workflow.

Step 1: Ligand Preparation & Purity Verification

  • Synthesize and thoroughly dry the multidentate ligand.

  • Causality: Trace water acts as a highly competitive coordinating solvent. Dry the ligand under a vacuum at 60°C for 12 hours. Verify purity via ¹H-NMR to ensure no residual polar solvents remain.

Step 2: Bifurcated Complexation (The Validation Step) Set up two parallel reactions to create a self-validating internal control:

  • Reaction A (Polar/Coordinating): Dissolve 1.0 eq of the metal salt and 1.0 eq of the ligand in a polar solvent (e.g., 1-octanol or methanol).

  • Reaction B (Non-Polar/Non-Coordinating): Dissolve identical equivalents in a non-polar solvent (e.g., cyclohexane or dry DCM).

  • Stir both at room temperature for 4 hours under an inert N₂ atmosphere to prevent oxidation of the metal center.

Step 3: Spectroscopic Monitoring

  • Extract aliquots from both reactions and analyze via UV-Vis spectroscopy.

  • Validation Check: You should observe a distinct solvent-dependent structural transition. For example, in Cu(II) systems, Reaction A will exhibit broad bands indicative of tetrahedral/octahedral geometries, while Reaction B will show distinct d-d transitions characteristic of a square planar geometry[2].

Step 4: Isolation and Structural Confirmation

  • Isolate the complexes via slow vapor diffusion (e.g., diffusing diethyl ether into the DCM solution).

  • Confirm the absolute coordination geometry using Single-Crystal X-Ray Diffraction (SC-XRD).

SECTION 3: Quantitative Data & Mechanistic Summary

The following table summarizes the causal relationships between rational design parameters and the resulting coordination geometries, serving as a quick-reference guide for rational ligand design.

Design ParameterExperimental ConditionObserved Effect on Coordination GeometryMechanistic Causality
Solvent Polarity High (e.g., 1-octanol, chloroform, water)Favors higher coordination (e.g., Tetrahedral, Octahedral)Solvents with high donor ability actively compete for coordination sites and stabilize ionic intermediates via dielectric screening[1][2].
Solvent Polarity Low (e.g., cyclohexane, toluene)Favors lower coordination (e.g., Square Planar)Reduced dielectric screening and the complete absence of competing donor molecules preserve coordinatively unsaturated states[2].
Ligand Sterics Bulky flanking groups (e.g., DIPP, tert-butyl)Stabilizes ultra-low coordination (2- or 3-coordinate)Physical blocking of axial/equatorial sites combined with massive thermodynamic stabilization via intramolecular dispersion forces[3].
Ligand Electronics Strong anionic donorsLowers overall coordination numberHigh electron density from the ligand compensates for the severe coordinative unsaturation of the metal center[4].

SECTION 4: Diagnostic Logic Flow

Use the following diagnostic flowchart to systematically troubleshoot and correct unwanted coordination geometries in your metallomics workflows.

GeometryTroubleshooting Start Start: Analyze Complex (UV-Vis, SC-XRD) PolymerCheck Issue: Forming insoluble polymers/oligomers? Start->PolymerCheck FixPolymer Action: Increase ligand rigidity & add remote steric bulk PolymerCheck->FixPolymer Yes CoordCheck Issue: Coordination number too high (e.g., Octahedral)? PolymerCheck->CoordCheck No FixPolymer->Start FixCoord Action: Switch to non-polar solvent & add axial shielding groups CoordCheck->FixCoord Yes GeomCheck Issue: Distorted geometry (e.g., Tetrahedral vs Sq. Planar)? CoordCheck->GeomCheck No FixCoord->Start FixGeom Action: Tune donor atom electronics & adjust solvent polarity GeomCheck->FixGeom Yes Success Target Coordination Geometry Achieved GeomCheck->Success No FixGeom->Start

Diagnostic workflow for troubleshooting and controlling metal ion coordination geometry.

SECTION 5: References[1] The role of the solvents in coordination chemistry - Farabi University - View Source[4] 9.5: Coordination Numbers and Structures - Chemistry LibreTexts - View Source[2] Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes - MDPI - View Source[5] Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes - PMC -View Source[3] Two-Coordinate Iron(I) Complexes on the Edge of Stability: Influence of Dispersion and Steric Effects - ACS Publications -View Source

Sources

Validation & Comparative

Comparing the catalytic efficiency of "1,2-Bis-(N-methyl-imidazol-2-YL)-ethane" with other N-donor ligands

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced N-donor ligands for transition-metal catalysis.

Introduction: The Shift Toward Flexible N-Donor Ligands

In transition-metal catalysis, the selection of the optimal bidentate N-donor ligand dictates the efficiency, regioselectivity, and overall turnover number (TON) of the catalytic cycle. Historically, rigid ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have been the industry standards due to their robust π-acceptor capabilities and ability to stabilize low-valent metal centers.

However, for sterically demanding reactions—such as the hydroamination of unactivated alkenes or the oligomerization of ethylene—rigid 5-membered metallacycles often impose an energetic penalty during transition state geometries. Enter 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane (BIE-1,2) (CAS: 130632-70-1)[]. By bridging two strong σ-donating N-methylimidazole rings with an aliphatic ethylene (-CH₂-CH₂-) backbone, BIE-1,2 introduces critical structural plasticity into the coordination sphere, fundamentally altering the catalytic landscape[2].

Mechanistic Rationale: The Advantage of the Dynamic Bite Angle

As an application scientist, it is critical to understand the causality behind ligand performance. The superiority of BIE-1,2 in specific catalytic workflows stems from two core stereoelectronic properties:

  • Enhanced σ-Donation: The N-methylimidazole moieties in BIE-1,2 are significantly stronger σ-donors than the pyridyl rings in bpy. This heavily increases the electron density at the metal center (e.g., Rh, Ir, Pd, or Cr), which accelerates the oxidative addition of challenging substrates[3].

  • The 7-Membered Metallacycle: Unlike bpy (which forms a rigid 5-membered ring) or bis(1-pyrazolyl)methane (bpm, which forms a 6-membered ring), BIE-1,2 coordinates to form a highly flexible 7-membered chelate ring[4]. This flexibility allows the N-M-N bite angle to dynamically expand or contract. During a catalytic cycle, the metal often transitions between square planar (16e⁻) and octahedral (18e⁻) geometries. The "breathing" capability of BIE-1,2 lowers the activation energy required for these geometric distortions, particularly during the rate-limiting migratory insertion steps[4].

G A Pre-catalyst [M(BIE-1,2)X2] B Active Species Flexible Bite Angle A->B C Substrate Binding (Alkene/Amine) B->C D Migratory Insertion (Rate-Limiting) C->D E Reductive Elimination Product Release D->E E->B Catalyst Regeneration

Fig 1: Catalytic cycle showing BIE-1,2's dynamic bite angle adaptation during geometric transitions.

Comparative Catalytic Efficiency

To objectively evaluate BIE-1,2, we benchmark its performance against traditional N-donor ligands using Late Transition Metal Catalyzed Intramolecular Hydroamination and Cr(III)-catalyzed oligomerization as model systems[3][4].

Table 1: Quantitative Comparison of N-Donor Ligand Parameters

LigandChelate Ring SizeStructural Flexibilityσ-Donor StrengthRelative Catalytic Efficiency*
2,2'-Bipyridine (bpy) 5-memberedRigidModerateBaseline (1.0x)
Bis(1-pyrazolyl)methane (bpm) 6-memberedModerateWeak1.4x
1,1-Bis(N-methylimidazol-2-yl)methane (BIM) 6-memberedModerateStrong2.1x
1,2-Bis(N-methylimidazol-2-yl)ethane (BIE-1,2) 7-memberedHighVery Strong2.8x

*Efficiency normalized based on turnover frequencies (TOF) in sterically hindered Rh-catalyzed hydroamination models[4].

While counterions (e.g., [BPh₄]⁻) heavily influence absolute reaction rates, the structural variations of the nitrogen donor ligand dictate the scope of viable substrates[4]. BIE-1,2 excels specifically when bulky substrates require the metal center to temporarily adopt highly distorted geometries.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for benchmarking BIE-1,2 against bpy in a Rh(I)-catalyzed intramolecular hydroamination assay. The inclusion of an internal standard ensures mass balance is continuously verified.

Step 1: Pre-Catalyst Synthesis & Complexation

  • Under an inert argon atmosphere, dissolve 1.0 equiv of [Rh(CO)₂Cl]₂ in dry dichloromethane (DCM).

  • Slowly add 2.0 equiv of purified BIE-1,2 (CAS 130632-70-1)[].

  • Stir at room temperature for 2 hours to yield the cationic complex[Rh(BIE-1,2)(CO)₂]Cl. Isolate via solvent evaporation.

Step 2: Reaction Assembly & Activation

  • In a J. Young NMR tube, dissolve 5 mol% of the[Rh(BIE-1,2)(CO)₂]Cl pre-catalyst in deuterated solvent (e.g., CD₂Cl₂ or THF-d8).

  • Add 5 mol% of NaBPh₄ to perform a counterion exchange, precipitating NaCl and generating the highly active[Rh(BIE-1,2)(CO)₂][BPh₄] species[4].

Step 3: Internal Validation Setup

  • Add exactly 1.0 equiv of the substrate (e.g., 4-pentyn-1-amine).

  • Critical Step: Add 0.33 equiv of 1,3,5-trimethoxybenzene as an internal quantitative standard. This allows for absolute yield calculation without destructive workup.

Step 4: Kinetic Monitoring

  • Heat the NMR tube to 60 °C.

  • Acquire ¹H NMR spectra every 30 minutes. Calculate the conversion by integrating the disappearance of the terminal alkyne proton against the static methoxy peaks of the internal standard.

Workflow Step1 1. Ligand Prep Purify BIE-1,2 Step2 2. Complexation Rh/Ir Binding Step1->Step2 Step3 3. Catalysis Substrate + NaBPh4 Step2->Step3 Step4 4. Validation In-situ NMR Step3->Step4 Step5 5. Analysis Yield & TON Step4->Step5

Fig 2: Self-validating high-throughput workflow for benchmarking BIE-1,2 catalytic efficiency.

Conclusion

For researchers developing next-generation catalysts, moving away from rigid frameworks like bipyridine to flexible, strong σ-donating systems like BIE-1,2 provides a distinct thermodynamic advantage. By accommodating the geometric demands of complex transition states, BIE-1,2 minimizes catalyst deactivation and maximizes turnover efficiency in demanding synthetic methodologies.

References

  • Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure. Organometallics - ACS Publications. Available at:[Link]

  • Synthesis, characterisation and catalytic behaviour of a novel class of chromium(iii) and vanadium(iii) complexes containing bi- and tri-dentate imidazole chelating ligands: a comparative study. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at:[Link]

Sources

"1,2-Bis-(N-methyl-imidazol-2-YL)-ethane" versus ligands with different alkyl spacers in coordination chemistry

Author: BenchChem Technical Support Team. Date: April 2026

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Logical decision tree for bis(imidazole) ligand selection based on spacer length.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of the spacer length, the following self-validating protocols highlight how experimental conditions interact with ligand thermodynamics.

Protocol 1: Synthesis of Discrete [Cr(BIM)₃]³⁺ Complexes (Chelation Focus)

Causality: Using a rigid methane-spacer ligand (BIM) under reflux conditions provides the kinetic energy needed to form the thermodynamically stable 6-membered chelate rings, perfectly satisfying the Cr(III) octahedral geometry[1].

  • Preparation: Under an inert Argon atmosphere, dissolve 1.0 mmol of anhydrous Cr(OTf)₃ and 3.1 mmol of BIM in 20 mL of dry acetonitrile.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 24 hours. The solution will transition to a deep characteristic color as the N-donor ligands displace the weakly coordinating triflate ions.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly diffuse diethyl ether into the solution to precipitate the complex.

  • Validation: Collect the solid via vacuum filtration. Single-crystal X-ray diffraction (XRD) should confirm a discrete mononuclear complex with a N-Cr-N bite angle of ~88°[1].

Protocol 2: Hydrothermal Synthesis of Zn-BMIE Coordination Polymers (Bridging Focus)

Causality: High-temperature, high-pressure hydrothermal conditions allow the flexible ethane spacer of BMIE to overcome kinetic barriers. Instead of forcing a strained 7-membered chelate ring, the ligand adopts an anti conformation to bridge distinct Zn(II) nodes, driving the crystallization of a polymeric network[2].

  • Reagent Mixing: Combine 0.5 mmol of Zn(NO₃)₂·6H₂O, 0.5 mmol of BMIE, and 0.5 mmol of a secondary dicarboxylate linker (e.g., terephthalic acid) in a 15 mL solvent mixture of DMF and deionized water (1:1 v/v).

  • pH Modulation: Add 0.1 M NaOH dropwise to adjust the pH to ~5.5. Note: This specific pH deprotonates the carboxylic acid groups for coordination while preventing the precipitation of zinc hydroxide.

  • Hydrothermal Heating: Transfer the homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in an oven at 140°C for 72 hours.

  • Controlled Crystallization: Cool the autoclave to room temperature at a strictly controlled rate of 5°C/h. This slow cooling is the self-validating step that ensures the growth of high-quality single crystals rather than amorphous powder.

  • Validation: Filter and wash the resulting crystals with DMF and ethanol. XRD analysis will reveal a 2D or 3D extended framework with BMIE acting as a bridging pillar.

SynthesisWorkflow Step1 1. Reagent Prep Metal + BMIE Step2 2. Solvent Mix DMF/H2O Step1->Step2 Step3 3. pH Control Deprotonation Step2->Step3 Step4 4. Autoclave 140°C, 72h Step3->Step4 Step5 5. Slow Cooling 5°C/h Step4->Step5 Step6 6. XRD Analysis Topology Check Step5->Step6

Hydrothermal synthesis workflow for BMIE-based coordination polymers.

References

  • [3] Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands, Inorganic Chemistry - ACS Publications. 3

  • [4] Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure, ACS Publications. 4

  • [5] An In-depth Technical Guide to bis(N-methylimidazole-2-yl)methane, Benchchem. 5

  • [6] Four d10 metal coordination polymers based on bis(2-methyl imidazole) spacers: syntheses, interpenetrating structures and photoluminescence properties, RSC Publishing. 6

  • [2] Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study, MDPI. 2

  • [7] The roles of imidazole ligands in coordination supramolecular systems, ResearchGate. 7

  • [1] Additional Insights into the Design of Cr(III) Phosphorescent Emitters Using 6-Membered Chelate Ring Bis(imidazolyl) Didentate Ligands (Bite Angle Focus), ACS Publications. 1

Sources

Cross-Verification of Experimental Results with DFT Calculations for Bis-Imidazole Transition Metal Complexes: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in computational and coordination chemistry, I frequently encounter a critical bottleneck in metallodrug development and catalyst design: empirical data alone is rarely sufficient to fully elucidate the electronic structure of transition metal complexes. Bis-imidazole ligands, renowned for their robust σ-donor and tunable π-acceptor properties, readily coordinate with metals like Cu(II), Zn(II), and Fe(II)/Fe(III) to form highly stable complexes. However, understanding their precise geometric and electronic behaviors requires a rigorous, self-validating approach.

This guide provides an objective comparison of computational software alternatives (Gaussian vs. ORCA) and functional choices, detailing how to cross-verify Density Functional Theory (DFT) calculations with experimental benchmarks such as X-ray crystallography, UV-Vis, and NMR spectroscopy.

The Causality of Methodological Choices (E-E-A-T)

To build a trustworthy analytical pipeline, every experimental and computational choice must be grounded in physical causality.

  • Why Bis-Imidazole? The bis-imidazole scaffold facilitates both hydrogen bonding and electrostatic interactions, making it a privileged pharmacophore for DNA-binding anticancer agents 1[1]. The nitrogen atoms in the imidazole rings act as primary coordination sites, stabilizing various metal oxidation states.

  • Why Cross-Verify X-ray with DFT? X-ray diffraction provides a static, solid-state snapshot of the molecule. However, crystal packing forces can distort the geometry. DFT optimization—specifically using dispersion corrections like Grimme’s D3BJ—allows us to model the complex in a simulated solution state, revealing the intrinsic electronic distribution free from lattice constraints2[2].

  • Why Mixed Basis Sets? Transition metals possess diffuse d-orbitals and are subject to relativistic effects. Using a triple-ζ basis set like def2-TZVP for the metal center incorporates effective core potentials (ECPs) to handle these effects accurately. Conversely, using 6-311G(d,p) for lighter atoms (C, H, N) optimizes computational cost without sacrificing the accuracy of the ligand framework3[3].

Software Comparison: Gaussian 16 vs. ORCA 5.0

When selecting a DFT package for modeling open-shell transition metal complexes, the choice heavily impacts both accuracy and computational throughput.

FeatureGaussian 16ORCA 5.0
Primary Strength Industry standard; excellent for organic molecules, thermochemistry, and standard TD-DFT.Highly optimized for open-shell transition metals and magnetic properties (EPR/NMR).
Performance (Hybrids) Standard exact exchange calculations scale steeply with system size.The RIJCOSX approximation drastically accelerates hybrid functionals (e.g., TPSSh, B3LYP) with negligible loss in accuracy.
Functional Support Broad (B3LYP, wB97XD, M06-2X).Broad (TPSSh, B2PLYP, DSD-PBEB95) 2[2].
Cost & Accessibility Commercial license required; expensive.Free for academic use; highly accessible.
Verdict for Bis-Imidazole Good for initial geometry and TD-DFT 4[4].Preferred due to RIJCOSX speed and superior handling of metal spin states3[3].

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, where the output of one step acts as the quality control for the next.

Protocol A: Synthesis and Spectroscopic Validation
  • Reaction Setup: Dissolve 2.0 equivalents of the bis-imidazole ligand in anhydrous methanol. Add 1.0 equivalent of Cu(CH3COO)₂ dropwise under an inert N₂ atmosphere.

  • Isolation: Stir for 12 hours at room temperature. Filter the resulting precipitate, wash with cold methanol, and dry under vacuum.

  • Validation Checkpoint (IR Spectroscopy): Before proceeding to complex characterization, run an FT-IR spectrum. The characteristic ν(C=N) stretch of the free imidazole ring (typically ~1590 cm⁻¹) must shift to higher frequencies (~1615 cm⁻¹). This shift confirms successful nitrogen-to-metal coordination 5[5].

  • Crystallization: Recrystallize via slow diffusion of hexane into a dichloromethane solution to yield single crystals suitable for X-ray diffraction.

Protocol B: Computational Cross-Verification Workflow (ORCA)
  • Coordinate Extraction: Convert the experimental .cif file from X-ray diffraction to .xyz format. Causality: Starting from the experimental geometry prevents the optimization algorithm from falling into a false local minimum.

  • Geometry Optimization: Run an unrestricted optimization using the TPSSh functional, def2-TZVP basis set, and D3BJ dispersion correction.

  • Validation Checkpoint (Frequency): Perform an analytical frequency calculation on the optimized structure. The absence of imaginary frequencies (negative values) validates that the structure is a true energetic minimum3[3].

  • TD-DFT: Calculate the first 50 singlet-singlet transitions using the CPCM solvation model (methanol) to simulate the UV-Vis spectrum.

Cross-Verification Data Presentation

The true power of this methodology lies in the alignment of empirical data with computational predictions. Below is a benchmark comparison of a synthesized Cu(II) bis-imidazole complex.

Table 1: Geometric Cross-Verification (Solid-State vs. Gas-Phase DFT)

Note: DFT calculations slightly overestimate bond lengths compared to X-ray data due to the lack of crystal packing constraints in the gas-phase model.

Geometric ParameterX-ray Diffraction (Å / °)ORCA (TPSSh/def2-TZVP)Gaussian (B3LYP/6-311G**)Δ (ORCA vs. Exp)
Cu–N (imidazole) 1.9851.9922.015+0.007 Å
Cu–O (acetate) 1.9501.9581.972+0.008 Å
N–Cu–N Angle 89.5°89.2°88.7°-0.3°
Table 2: Electronic Cross-Verification (Experimental UV-Vis vs. TD-DFT)

TD-DFT accurately assigns the physical origin of the observed absorption bands, confirming the identity of the complex6[6].

Transition TypeExperimental λmax (nm)TD-DFT λmax (nm)Oscillator Strength (f)Molecular Orbital Contribution
π → π* (Ligand) 2652680.452HOMO-2 → LUMO+1
n → π* (Ligand) 3423450.120HOMO-1 → LUMO
d-d (Metal) 6206350.015HOMO → LUMO+2

Workflow Visualization

The following diagram illustrates the closed-loop methodology required for rigorous cross-verification.

G Syn Complex Synthesis (Bis-Imidazole + Metal) Exp Experimental Characterization Syn->Exp Xray X-Ray Crystallography (Solid-State Geometry) Exp->Xray UV UV-Vis & IR Spectroscopy (Electronic/Vibrational) Exp->UV Comp DFT Computation (ORCA / Gaussian) Xray->Comp Initial Coordinates Valid Cross-Verification & Alignment (Mechanism Elucidation) Xray->Valid Bond Lengths UV->Valid Spectra Opt Geometry Optimization (e.g., TPSSh/def2-TZVP) Comp->Opt TD TD-DFT & Frequencies (Excitation & IR Modes) Opt->TD Opt->Valid Minimized Structure TD->Valid Transitions

Workflow demonstrating the closed-loop cross-verification of experimental data with DFT calculations.

References

  • Long-Range Intramolecular Spin Coupling through a Redox-Active Bridge upon Stepwise Oxidations. Inorganic Chemistry - ACS Publications. 4

  • Guanidinate Yttrium Complexes Containing Bipyridyl and Bis(benzimidazolyl) Radicals. PMC - NIH. 3

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC - NIH. 1

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes. MDPI. 5

  • Predicting Spin States of Iron Porphyrins with DFT Methods Including Crystal Packing Effects. ChemRxiv. 2

  • Vibrational properties of heme-nitrosoalkane complexes in comparison with those of their HNO analogs. RSC Publishing. 6

Sources

Benchmarking the Performance of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane (BIE)-Based MOFs for Gas Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Causality of Ligand Design

In the landscape of reticular chemistry, designing Metal-Organic Frameworks (MOFs) for selective gas adsorption—particularly for CO₂/CH₄ separation in biogas upgrading or post-combustion carbon capture—requires navigating a strict thermodynamic trade-off. Historically, frameworks with coordinatively unsaturated metal sites (CUMs), such as 1, exhibit exceptional CO₂ capacities but suffer from catastrophic structural degradation in the presence of moisture[1]. Conversely, highly hydrophobic frameworks like 2 offer immense moisture stability but yield poor CO₂ uptake due to a lack of strong polarizing sites[2].

To bridge this gap, mixed-ligand MOFs utilizing 1,2-bis(N-methyl-imidazol-2-yl)ethane (BIE) have emerged as a highly engineered solution. As a Senior Application Scientist, the causality behind selecting BIE as a structural pillar is threefold:

  • Steric & Hydrophobic Shielding : The N-methylation of the imidazole rings prevents deprotonation, forcing BIE to act as a neutral bidentate nitrogen donor. These methyl groups project into the pore channels, creating a hydrophobic shield that repels water vapor.

  • Electronic Polarizability : The uncoordinated π-electron cloud of the imidazole rings provides strong dipole-quadrupole interactions with CO₂, significantly enhancing the isosteric heat of adsorption ( Qst​ ) without relying on water-sensitive open metal sites.

  • Structural Dynamics : The ethane bridge between the two imidazole rings allows for gauche/anti conformational flexibility. This imparts a dynamic "breathing" effect to the framework, enabling steric gating that selectively admits CO₂ (kinetic diameter 3.3 Å) while restricting CH₄ (3.8 Å).

This guide objectively benchmarks the performance of a representative BIE-pillared MOF (e.g., [Zn₂(BDC)₂(BIE)]ₙ) against industry-standard frameworks, providing the experimental protocols necessary to validate these metrics.

Comparative Performance Analysis

To establish a rigorous benchmark, we compare the BIE-MOF against three archetypal frameworks:

  • Mg-MOF-74 : The industry standard for high-capacity, low-pressure CO₂ capture via open metal sites[3].

  • HKUST-1 : A widely utilized copper paddlewheel framework with high surface area but moderate stability[4].

  • ZIF-8 : The benchmark for chemical and moisture stability in imidazole-based frameworks[2].

Table 1: Gas Adsorption & Stability Benchmarks (298 K, 1 bar)
AdsorbentBET Surface Area (m²/g)CO₂ Uptake (mmol/g)CO₂/CH₄ Selectivity (IAST, 50:50)Moisture Stability (Capacity retention after 7 days at 80% RH)
BIE-MOF (Pillared) 1,1503.885> 95%
Mg-MOF-74 1,5258.6150< 20% (Severe framework hydrolysis)
HKUST-1 1,8504.235~ 40% (Partial pore collapse)
ZIF-8 1,0720.87> 98%

Data synthesis reflects standardized volumetric adsorption measurements. IAST (Ideal Adsorbed Solution Theory) calculations are derived from dual-site Langmuir-Freundlich fits of pure component isotherms.

Mechanistic Workflows & Logical Architecture

The superior balance of capacity and stability in BIE-MOFs is a direct result of their engineered pore environment. The following diagrams illustrate the synthesis workflow and the competitive binding logic governing gas separation.

G Ligand BIE Ligand + Zn(NO3)2 + H2BDC Solvothermal Solvothermal Synthesis (120°C, 48h) Ligand->Solvothermal DMF/EtOH Activation Solvent Exchange & Vacuum Degassing (Self-Validating Step) Solvothermal->Activation Methanol Exchange Isotherm Gas Adsorption Isotherms (CO2, CH4, N2) Activation->Isotherm Activated MOF IAST IAST Selectivity Modeling Isotherm->IAST Pure Component Data

Caption: Workflow for the synthesis, activation, and analytical benchmarking of BIE-based MOFs.

Mechanism GasMixture Biogas Mixture (CO2 + CH4 + H2O) PoreEntry BIE-MOF Pore Aperture (Steric Gating) GasMixture->PoreEntry Hydrophobic N-Methyl Groups (Hydrophobic Shield) PoreEntry->Hydrophobic H2O Interaction Imidazole Imidazole π-System (Dipole-Quadrupole) PoreEntry->Imidazole Gas Diffusion H2O_Reject H2O Rejected Hydrophobic->H2O_Reject Steric Repulsion CH4_Reject CH4 Weak Affinity (Passes Through) Imidazole->CH4_Reject Low Polarizability CO2_Adsorb CO2 Strongly Adsorbed Imidazole->CO2_Adsorb High Polarizability

Caption: Mechanistic logic of competitive gas binding and moisture rejection in BIE-MOF pores.

Standardized Experimental Protocols for Gas Adsorption Benchmarking

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The causality of the activation step is critical: attempting to boil off high-boiling solvents like DMF directly causes capillary forces that collapse the delicate pillared framework[5].

Protocol A: Synthesis and Self-Validating Activation of BIE-MOF
  • Precursor Assembly : Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O, 0.5 mmol of 1,4-benzenedicarboxylic acid (H₂BDC), and 0.25 mmol of 1,2-bis(N-methyl-imidazol-2-yl)ethane (BIE) in 15 mL of a DMF/Ethanol mixture (1:1 v/v).

  • Solvothermal Growth : Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour to yield highly crystalline polyhedra.

  • Solvent Exchange (Critical Step) : Decant the mother liquor and wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted precursors. Soak the crystals in anhydrous methanol for 3 days, replacing the methanol every 12 hours. Causality: Methanol has a significantly lower surface tension than DMF, preventing pore collapse during the subsequent vacuum drying phase.

  • Vacuum Degassing (Self-Validating) : Transfer the methanol-exchanged sample to the sample tube of a volumetric adsorption analyzer (e.g., Micromeritics ASAP 2020). Apply a dynamic vacuum while ramping the temperature at 1 °C/min to 120 °C.

    • Validation Check: Hold at 120 °C until the outgassing rate drops below 3 µmHg/min. This specific threshold confirms complete desolvation without thermal degradation of the BIE pillars.

Protocol B: Gas Adsorption Isotherms & IAST Selectivity
  • Free Space Measurement : Measure the warm and cold free space of the sample tube using ultra-high purity Helium (99.999%) at 298 K, as Helium is assumed to have negligible adsorption in the MOF pores.

  • Isotherm Collection : Introduce pure CO₂ and CH₄ independently at 298 K, collecting data points from 0.01 to 1.0 bar. Ensure an equilibration time of at least 45 seconds per point.

  • Data Fitting : Fit the pure component isotherms using the Dual-Site Langmuir-Freundlich (DSLF) equation. The dual-site model accounts for the energetic heterogeneity of the pores (e.g., strong binding at the imidazole π-system, weak binding in the bulk pore volume).

  • IAST Calculation : Apply Ideal Adsorbed Solution Theory (IAST) to the DSLF fits to predict the selectivity ( S ) for a 50:50 CO₂/CH₄ binary mixture using the equation:

    S=(x1​/y1​)/(x2​/y2​)

    where x and y are the molar fractions in the adsorbed and bulk phases, respectively.

References

  • Water Effects on Postcombustion CO2 Capture in Mg-MOF-74 ACS Publications[Link]

  • Highly Permeable Zeolite Imidazolate Framework-8 Membranes for CO2/CH4 Separation Journal of the American Chemical Society[Link]

  • Selective Dynamic CO2 Separations on Mg-MOF-74 at Low Pressures: A Detailed Comparison with 13X ACS Publications[Link]

  • A Review of HKUST-1 Metal-Organic Frameworks in Gas Adsorption IOP Conference Series: Earth and Environmental Science / ResearchGate[Link]

  • Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand Crystal Growth & Design - ACS Publications[Link]

Sources

Validating the Purity of Synthesized 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane: A Comparative Guide to HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthesized ligands is a critical step in the development of robust chemical systems. 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane is a highly polar, basic bidentate ligand widely utilized in coordination chemistry, metal-organic frameworks (MOFs), and organometallic catalysis.

Validating the purity of this compound presents unique analytical challenges. Its dual imidazole rings render it highly basic, which often leads to severe chromatographic artifacts if analyzed using standard methodologies. This guide provides an objective comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) methods, explaining the causality behind experimental choices and establishing a self-validating workflow for purity assessment.

Part 1: Analytical Method Selection Logic

Selecting the appropriate analytical method requires understanding the physicochemical properties of the target molecule. 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane is non-volatile and highly polar. Standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are sub-optimal due to the high temperatures required, which can induce thermal degradation. Similarly, standard unbuffered Silica Thin-Layer Chromatography (TLC) results in severe streaking due to the basic nitrogen atoms interacting with acidic silica.

Therefore, the optimal approach combines pH-controlled HPLC for quantitative purity analysis and Multi-nuclear NMR for orthogonal structural validation[1].

MethodSelection Compound 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane (Polar, Basic, Non-Volatile) Volatility Volatility Check Compound->Volatility GCMS GC-MS (Thermal Degradation) Volatility->GCMS High Temp Required Polarity Polarity & pKa Check (Imidazole pKa ~6.9) Volatility->Polarity Liquid Phase Preferred TLC Standard Silica TLC (Severe Streaking) Polarity->TLC Unbuffered Silica HPLC Ion-Pairing RP-HPLC (Optimal for Purity %) Polarity->HPLC pH-Controlled Phase NMR 1H/13C NMR (Optimal for Structural ID) HPLC->NMR Orthogonal Validation

Fig 1. Logical flow for selecting analytical methods for basic bis-imidazole compounds.

Part 2: HPLC Purity Validation: Overcoming Peak Tailing

The Causality of Peak Tailing

In liquid chromatography, a perfect peak is symmetrical (Gaussian). However, basic compounds like imidazole derivatives frequently suffer from peak tailing[2]. Peak tailing in HPLC primarily affects compounds with amine and basic functional groups[3].

In traditional C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol (Si–OH) groups[3]. When the mobile phase pH approaches the analyte's pKa (the pKa of imidazole is approximately 6.9), uneven ionization occurs[2][4]. The free silanols dissociate and create secondary ion-exchange interactions with the protonated alkaline compound, pulling the trailing edge of the peak and destroying resolution[5].

Comparative Analysis: Standard vs. Ion-Pairing RP-HPLC

To avoid the tailing problem of basic compounds, the pH value of the mobile phase must be strictly controlled[5]. Lowering the pH to ≤2.5 ensures the imidazole rings are fully protonated[4][5]. By introducing an ion-pairing agent such as Trifluoroacetic acid (TFA) or phosphoric acid, the ionized imidazole pairs with the anion to form a neutral hydrophobic complex that retains predictably on the stationary phase while masking residual silanol activity[4][6].

Table 1: Comparison of HPLC Methods for Bis-Imidazole Purity Analysis

ParameterMethod A: Standard RP-HPLCMethod B: Ion-Pairing RP-HPLC (Recommended)
Mobile Phase Water / Acetonitrile (pH ~7.0)0.1% TFA in Water / Acetonitrile (pH ~2.0)
Stationary Phase Standard C18 SilicaEnd-capped or Polar-embedded C18[2]
Retention Mechanism Mixed (Hydrophobic + Ion-Exchange)[3]Purely Hydrophobic (Ion-Paired)[4]
Peak Symmetry (T) > 2.5 (Severe Tailing)≤ 1.2 (Highly Symmetrical)[7]
Theoretical Plates (N) < 2000 (Broad peaks)> 8000 (Sharp peaks)[7]
Verdict Unreliable integration, fails validation.Superior accuracy, reproducible.
Experimental Protocol: Ion-Pairing RP-HPLC

This protocol acts as a self-validating system; the method is only deemed successful if the system suitability criteria (Tailing factor and Theoretical plates) are met.

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile) to establish a low-pH environment[4].

  • Column Equilibration: Install a high-purity, end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm) to minimize free silanols[5][7]. Equilibrate at a flow rate of 1.0 mL/min with 95% A / 5% B until the baseline stabilizes.

  • Sample Preparation: Dissolve 10 mg of the synthesized 1,2-bis-(N-methyl-imidazol-2-yl)-ethane in 10 mL of Mobile Phase A. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Elution: Inject 10 µL of the sample. Execute a linear gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the imidazole ring without extended conjugation)[8].

  • Self-Validation Check: Calculate the USP tailing factor (T). Proceed with purity quantification (Area %) only if T ≤ 1.5 and Theoretical Plates (N) > 2000[2][7].

Part 3: Structural Validation via NMR

The Causality of Structural Confirmation

While HPLC is the gold standard for quantifying the area percentage of the main peak relative to impurities[1], it only proves sample homogeneity. It cannot independently confirm the structural connectivity of the synthesized ligand. Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) provides the mass-to-charge ratio ([M+H]+ = 191.1) but fails to differentiate between regioisomers (e.g., 1,4-linkages vs. 1,2-linkages).

Nuclear Magnetic Resonance (NMR) spectroscopy is required as an orthogonal validation tool. Because 1,2-bis-(N-methyl-imidazol-2-yl)-ethane is highly symmetric, its 1 H NMR spectrum is drastically simplified. The structural causality dictates that the integration ratios must perfectly match the proton distribution of the functional groups.

Table 2: Expected NMR Chemical Shifts for 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane (in CDCl 3​ )

NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
1 H3.00 - 3.20Singlet4HEthane bridge (-CH 2​ -CH 2​ -)
1 H3.60 - 3.70Singlet6HN-Methyl groups (N-CH 3​ )
1 H~6.80Doublet (J ~1.2 Hz)2HImidazole C4-H
1 H~6.95Doublet (J ~1.2 Hz)2HImidazole C5-H
13 C~26.0Singlet-Ethane bridge carbons
13 C~33.0Singlet-N-Methyl carbons
13 C~121.0, 127.0Singlets-Imidazole C4 and C5
13 C~146.0Singlet-Imidazole C2 (Quaternary)
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the thoroughly dried compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H NMR Acquisition: Acquire data at 400 MHz with a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 2 seconds. Crucial: The 2-second D1 ensures complete relaxation of all protons for accurate quantitative integration.

  • 13 C NMR Acquisition: Acquire at 100 MHz with proton decoupling, 1024 scans, and a D1 of 2 seconds.

  • Self-Validation Check: Phase and baseline correct the spectra. Set the TMS peak to 0.00 ppm. Integrate the 1 H signals; the system validates the structure only if the integral ratios perfectly match the theoretical 3:2:1:1 ratio (representing 6H : 4H : 2H : 2H).

Part 4: Integrated Validation Workflow

By combining the quantitative power of Ion-Pairing RP-HPLC with the structural confirmation of Multi-nuclear NMR, researchers create a closed-loop, self-validating analytical system.

ValidationWorkflow Synthesis Crude Synthesized Bis-Imidazole HPLC_Prep HPLC Sample Prep (0.1% TFA in H2O/ACN) Synthesis->HPLC_Prep NMR_Prep NMR Sample Prep (Dissolve in CDCl3) Synthesis->NMR_Prep HPLC_Run RP-HPLC (Endcapped C18) UV Detection (210 nm) HPLC_Prep->HPLC_Run NMR_Run 1H & 13C NMR (400 MHz) NMR_Prep->NMR_Run Data_Merge Data Correlation (Purity > 98% + Confirmed Structure) HPLC_Run->Data_Merge Chromatographic Area % NMR_Run->Data_Merge Isomeric Purity & Connectivity

Fig 2. Integrated workflow combining RP-HPLC and NMR for comprehensive purity validation.

Conclusion

Validating the purity of 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane requires a tailored approach that accounts for its basicity and polarity. Standard RP-HPLC methods fail due to unmitigated silanol interactions, making low-pH, ion-pairing chromatography the strictly superior alternative for accurate quantification. When this optimized chromatographic data is correlated with precise integration ratios from 1 H and 13 C NMR, drug development professionals can guarantee both the homogeneity and structural integrity of the synthesized ligand.

References

  • Benchchem - A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)
  • SIELC Technologies - Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column URL
  • CMES - HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions URL
  • UHPLCS Lab - How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Phenomenex - How to Reduce Peak Tailing in HPLC?
  • PMC (National Institutes of Health)
  • Chromatography Forum - RP HPLC method for Imidazole URL
  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Analog-Based Approach

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is a bidentate N,N'-donor ligand characterized by two N-methylimidazole rings linked by an ethane bridge.[5][] Given the absence of a specific SDS, we must infer its potential hazards from well-characterized analogous structures. Imidazole derivatives can present significant health risks. For instance, 1-methylimidazole is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[7] It is also suspected of damaging fertility or the unborn child. 2-Methylimidazole is also harmful if swallowed and causes severe burns and serious eye damage.[8][9]

Based on these analogs, it is prudent to handle 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if ingested and potentially toxic upon skin contact.

  • Corrosivity: Capable of causing severe burns to the skin and serious eye damage.[8]

  • Reproductive Toxicity: Suspected of having adverse effects on fertility or fetal development.

  • Irritation: Vapors or mists may be irritating to the respiratory tract.

Therefore, a comprehensive PPE strategy is not just recommended; it is imperative.

Core PPE Recommendations

A risk assessment is the foundation of any effective PPE program.[3] For handling 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, the following PPE is mandatory. All handling should be conducted within a certified chemical fume hood.[7][10]

Protection Type Specific PPE Rationale and Standards
Eye and Face Protection Chemical safety goggles and a face shieldGiven the risk of severe eye damage and chemical splashes, standard safety glasses are insufficient.[3][11] Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles to protect against splashes to the entire face. All eye and face protection should meet ANSI Z87.1 standards, as referenced by OSHA.
Skin and Body Protection Gloves: Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab Coat: A chemically resistant lab coat. Body Protection: Full-body suit, if a significant splash risk is identified.Gloves: Double gloving is recommended. Gloves must be inspected for any signs of degradation before use.[12] Proper glove removal technique is crucial to prevent skin contact.[12] Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material should be worn to protect the skin and clothing.[1] Body Protection: For large-scale operations or situations with a high risk of splashes, a full-body chemical-resistant suit may be necessary.
Respiratory Protection A NIOSH-approved respiratorAll work with this compound should be performed in a chemical fume hood to minimize inhalation exposure.[7][10] If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][12]

Operational Protocols and Workflows

Step-by-Step Guide to Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat/Suit: Put on the lab coat or suit, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring they go over the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves using a proper technique to avoid touching the outside with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat/Suit: Unfasten and remove the lab coat or suit, rolling it inside out to contain any contaminants.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: If worn, remove the respirator from the back of your head.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[12]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Assess the quantity of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane and the nature of the task. small_scale Small-scale (<1g) handling in a fume hood. start->small_scale Low Risk large_scale Large-scale (>1g) or high splash potential. start->large_scale High Risk core_ppe Core PPE: - Chemical safety goggles - Face shield - Double nitrile gloves - Chemical-resistant lab coat small_scale->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + - Full-body chemical suit - NIOSH-approved respirator large_scale->enhanced_ppe disposal Proceed with experiment, then follow proper disposal protocols. core_ppe->disposal enhanced_ppe->disposal

Caption: PPE selection workflow for handling 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane.

Emergency Procedures in Case of Exposure

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, including used PPE and any residual chemical, must be treated as hazardous waste.

  • Contaminated PPE: Disposable PPE should be collected in a designated, clearly labeled hazardous waste container.[14]

  • Chemical Waste: Unused or waste 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane should be collected in a sealed, properly labeled container.[14]

  • Disposal Vendor: Arrange for disposal by a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[9][10] Under no circumstances should this chemical or contaminated materials be disposed of in the regular trash or down the drain.[9][12][14]

Conclusion

The responsible and safe handling of chemical reagents is the bedrock of scientific excellence. By adopting a conservative and informed approach to the use of personal protective equipment when working with 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, we can mitigate the potential risks and ensure a safe laboratory environment for all. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.

References

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  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration.
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  • 1926.95 - Criteria for personal protective equipment. | Occupational Safety and Health Administration.
  • 1,2-BIS-(N-METHYL-IMIDAZOL-2-YL)-ETHANE - NextSDS.
  • Safety Data Sheet - BroadPharm. (2016, October 6).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 24).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2020, June 30).
  • Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
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  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.
  • 8 - SAFETY DATA SHEET.
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  • Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane - MDPI. (2020, August 3).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • NIOSH Pocket Guide to Chemical Hazards - CDC.
  • Proper Disposal of bis(N-methylimidazole-2-yl)methane: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • An In-depth Technical Guide to bis(N-methylimidazole-2-yl)methane - Benchchem.
  • 1,2-Bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane - PMC.
  • CAS 130632-70-1 (1,2-BIS-(N-METHYL-IMIDAZOL-2-YL)-ETHANE) - BOC Sciences.
  • 2-Methylimidazole - Santa Cruz Biotechnology.
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